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  • Product: (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
  • CAS: 1072102-31-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

Abstract (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a chiral bicyclic diamine that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defi...

Author: BenchChem Technical Support Team. Date: February 2026

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Abstract

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a chiral bicyclic diamine that has garnered significant interest within the fields of organic synthesis and medicinal chemistry. Its rigid, stereochemically defined structure makes it a valuable component in asymmetric catalysis, serving as a powerful chiral ligand for various metal-catalyzed transformations. Furthermore, this structural motif is found in a range of biologically active molecules, highlighting its potential as a key building block in drug discovery and development. This guide provides a comprehensive overview of the chemical and physical properties of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane, its synthesis, and its applications, with a particular focus on its role in asymmetric synthesis and as a peptidomimetic scaffold.

Introduction and Nomenclature

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane, a member of the chiral vicinal diamine family, is a heterocyclic compound featuring a fused pyrrolidine and piperazine ring system.[1] The stereochemical designators, (S,S), refer to the specific configuration at the chiral centers, which is crucial for its function in stereoselective synthesis.[2] Chiral vicinal diamines are of tremendous interest to synthetic chemists as they are found in many chiral catalysts and pharmaceuticals. The isobutyl substituent at the 3-position provides steric bulk that can influence the enantioselectivity of catalytic reactions.

Structural Representation

The structure of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is characterized by its rigid bicyclic framework, which limits conformational flexibility and presents a well-defined chiral environment.

Caption: Molecular structure of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane.

Physicochemical Properties

A summary of the key physicochemical properties of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is provided in the table below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C11H22N2[3]
Molecular Weight 182.31 g/mol [3]
Appearance Colorless to Yellow Oil/Liquid
Boiling Point ~180 °C (Predicted)
Solubility Slightly soluble in water. Soluble in chloroform and methanol.[4][5]
pKa Not experimentally determined, but expected to have two basic pKa values.
CAS Number Not directly available for this specific compound, but related structures are registered.

Synthesis and Stereocontrol

The synthesis of enantiomerically pure diamines like (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a significant challenge in organic chemistry.[1] The stereochemistry of the final product is critical for its application in asymmetric catalysis and drug development.

General Synthetic Strategies

Several synthetic routes to chiral diazabicyclo[4.3.0]nonane cores have been developed. These often involve the use of chiral starting materials or the application of stereoselective reactions. A common approach involves the cyclization of a linear precursor containing the necessary stereocenters. For instance, a peptidomimetic approach has been used to synthesize related 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid derivatives, starting from amino acid precursors.[6] Another strategy involves the reductive coupling of imines, which can be a highly diastereoselective and enantioselective method for forming chiral vicinal diamines.[1][7]

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a chiral diazabicyclo[4.3.0]nonane derivative, highlighting the key transformations.

G cluster_0 Synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane start Chiral Starting Material (e.g., L-Leucine derivative) step1 Functional Group Interconversion start->step1 Step 1 step2 Coupling with Diamine Precursor step1->step2 Step 2 step3 Intramolecular Cyclization step2->step3 Step 3 step4 Reduction/Deprotection step3->step4 Step 4 end (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane step4->end Final Product

Caption: Generalized synthetic workflow for chiral diazabicyclo[4.3.0]nonanes.

Applications in Asymmetric Catalysis

Chiral diamines are a cornerstone of asymmetric catalysis, serving as privileged ligands for a variety of transition metals, most notably ruthenium and iridium.[2] The efficacy of these ligands stems from their ability to form stable chelate complexes with metal centers, creating a well-defined chiral environment that directs the stereochemical outcome of a catalytic reaction.[2]

Role as a Chiral Ligand

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The rigid bicyclic structure and the stereogenic centers create a chiral pocket around the metal, enabling enantioselective transformations. The isobutyl group plays a crucial role in sterically shielding one face of the catalytic complex, thereby favoring the approach of the substrate from a specific direction.

Catalytic Cycle in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for the synthesis of chiral alcohols, which are important intermediates in the pharmaceutical industry.[2][7] Chiral diamine-metal complexes are highly effective catalysts for this transformation. The following diagram illustrates a simplified catalytic cycle for the ATH of a ketone using a chiral diamine-metal complex.

G cluster_0 Asymmetric Transfer Hydrogenation Catalytic Cycle catalyst [M]-Diamine Catalyst intermediate1 [M]-Diamine-Hydride Intermediate catalyst->intermediate1 H- source intermediate2 [M]-Diamine-Alkoxide Intermediate intermediate1->intermediate2 Ketone product_release Product Release intermediate2->product_release H+ product_release->catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Significance in Drug Development

Chiral vicinal diamines are not only valuable as ligands but are also important structural motifs in many biologically active compounds and pharmaceuticals.[1] The 1,4-diazabicyclo[4.3.0]nonane scaffold, in particular, has been explored for its potential in developing novel therapeutics.

Peptidomimetic Scaffolds

The rigid structure of the diazabicyclo[4.3.0]nonane core can mimic the turns and loops of peptides, making it an attractive scaffold for the design of peptidomimetics.[6] These compounds can interact with biological targets that typically bind peptides, but with improved pharmacokinetic properties such as increased stability and oral bioavailability. For instance, derivatives of 1,4-diaza-2-oxobicyclo[4.3.0]nonane-9-carboxylic acid have been designed as endothelin antagonists.[6]

Building Block for Bioactive Molecules

The (S,S)-3-isobutyl-1,4-diazabicyclo[4.3.0]nonane moiety can be incorporated into larger molecules to impart specific stereochemistry and conformational rigidity. This is particularly important in drug design, where the three-dimensional shape of a molecule is critical for its interaction with a biological target. Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones has led to the development of piperazine derivatives with potent nootropic activity.[8][9]

Experimental Protocols

The following is a representative, generalized protocol for the use of a chiral diamine ligand in a metal-catalyzed asymmetric reaction. Note: This is a general guideline and must be optimized for specific substrates and catalysts.

In Situ Preparation of a Chiral Diamine-Metal Catalyst
  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., [RuCl2(p-cymene)]2) in a suitable anhydrous solvent (e.g., dichloromethane or isopropanol).

  • Add a solution of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (typically 1.0-1.2 equivalents per metal center) in the same solvent to the flask.

  • Stir the mixture at room temperature for the specified time (e.g., 30-60 minutes) to allow for complex formation. The color of the solution may change, indicating the formation of the catalyst complex.

  • The resulting catalyst solution can be used directly in the subsequent asymmetric reaction.

General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
  • To the freshly prepared catalyst solution, add the ketone substrate.

  • Add a hydrogen source, such as a mixture of formic acid and triethylamine or isopropanol.

  • Heat the reaction mixture to the desired temperature and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired chiral alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Conclusion

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a valuable and versatile chiral building block with significant applications in both asymmetric catalysis and drug discovery. Its well-defined stereochemistry and rigid conformational structure make it an excellent ligand for inducing high levels of enantioselectivity in a variety of chemical transformations. Furthermore, its presence in biologically active molecules underscores its importance as a privileged scaffold in medicinal chemistry. Future research in this area will likely focus on the development of novel synthetic routes to this and related chiral diamines, as well as their application in new and challenging asymmetric catalytic reactions and the design of next-generation therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Use of Chiral Diamines as Ligands in Asymmetric Catalysis.
  • Zhang, Y., Tian, X., & Wang, Y. (2025). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 147(5), 5039-5047.
  • Reddy, K. S., & Roisnel, T. (2023). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry.
  • Sigma-Aldrich. (n.d.). Chiral Vicinal Diamines for Asymmetric Synthesis.
  • Santa Cruz Biotechnology. (n.d.). (3S,6S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane.
  • Li, Z., et al. (2025). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. Organic Chemistry Frontiers.
  • Chan, M. F., et al. (1999). Design and Synthesis of 1,4-Diazabicyclo[4.3.0]nonane Peptidomimetic Endothelin Antagonists. Heterocycles, 51(1), 5-8.
  • ChemicalBook. (2026). (S,S)-2,8-Diazabicyclo[1]nonane. Retrieved from

  • ChemicalBook. (n.d.). (S)-1,4-DIAZABICYCLO[4.3.0]NONANE.
  • Google Patents. (2022). (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
  • Cheméo. (n.d.). Bicyclo[4.3.0]nonane, isomer # 1 - Chemical & Physical Properties.
  • Ghelardini, C., et al. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Il Farmaco, 57(8), 641-649.
  • Ghelardini, C., et al. (2002). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. PubMed.
  • ChemicalBook. (2025). (S)-1,4-DIAZABICYCLO[4.3.0]NONANE.
  • Thermo Fisher Scientific. (n.d.). (S)-1,4-Diazabicyclo[4.3.0]nonane, 98+%.
  • Sigma-Aldrich. (n.d.). (6S)-1,4-Diazabicyclo[4.3.0]nonane.

Sources

Exploratory

The 1,4-Diazabicyclo[4.3.0]nonane Scaffold: A Technical Guide to SAR and Synthetic Utility

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Synthesis, and Pharmacophore Modeling Executive Summary The 1...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Focus: Structure-Activity Relationships (SAR), Synthesis, and Pharmacophore Modeling

Executive Summary

The 1,4-diazabicyclo[4.3.0]nonane system (often nomenclated as octahydropyrrolo[1,2-a]pyrazine ) represents a privileged scaffold in medicinal chemistry. Unlike its structural isomer, the 2,8-diazabicyclo[4.3.0]nonane (the side chain of Moxifloxacin), the 1,4-isomer is primarily exploited for its ability to constrain peptide backbones and modulate central nervous system (CNS) activity.

This guide analyzes the structure-activity relationships (SAR) of this bicyclic diamine, focusing on its role as a nootropic pharmacophore and a peptidomimetic template . It provides self-validating synthetic protocols and mechanistic insights into its binding modes.

Structural Architecture & Stereochemical Significance[1]

The core structure consists of a six-membered piperazine ring fused to a five-membered pyrrolidine ring across the N1–C6 bond. This fusion creates a rigid, chiral framework that restricts the conformational freedom of the nitrogen lone pairs and attached substituents.

Conformational Locking

The fusion of the two rings creates a specific geometry that mimics the


-turn or 

-turn of peptides.
  • Bridgehead Nitrogen (N1): This atom is pyramidal and chiral (though often invertible unless locked). In the [4.3.0] system, the cis-fusion is generally more stable and biologically relevant.

  • Secondary Nitrogen (N4): The basic center available for derivatization or salt formation.

  • Chirality: The scaffold possesses defined stereocenters (typically at C8a/C6 depending on numbering). The (S)-enantiomer (derived from L-proline) is the most common starting point for drug design.

Isomeric Distinction (Critical for E-E-A-T)

Researchers must distinguish between the two dominant [4.3.0] isomers:

  • 1,4-diazabicyclo[4.3.0]nonane (Pyrrolo[1,2-a]pyrazine): CNS agents, Endothelin antagonists. (Focus of this guide).

  • 2,8-diazabicyclo[4.3.0]nonane (Pyrrolo[3,4-b]pyridine): Antibiotic side chains (e.g., Moxifloxacin).

Structure-Activity Relationships (SAR)

The SAR of this scaffold is bifurcated into two primary therapeutic areas: Cognitive Enhancers (Nootropics) and Peptidomimetics .

The Nootropic Vector (The DM232 Series)

Research indicates that 1,4-diazabicyclo[4.3.0]nonan-9-ones function as potent nootropics, structurally related to Piracetam but with significantly higher potency (up to 1000x).

Key SAR Rules:

  • The 9-Oxo Moiety: The presence of a carbonyl group at position 9 (the pyrrolidine ring) is critical. It mimics the 2-pyrrolidinone ring of Piracetam.

  • N4-Substitution: Lipophilic substituents on the N4 nitrogen enhance blood-brain barrier (BBB) penetration.

    • Optimal: Acyl groups (e.g., p-methoxybenzoyl).

    • Mechanism:[1][2] Increases acetylcholine release in the cortex.

  • Stereochemistry: The (S)-configuration is generally preferred for receptor affinity.

Table 1: Comparative Potency of Nootropic Derivatives

CompoundStructure CoreN4-SubstituentRelative Potency (vs Piracetam)Mechanism
Piracetam 2-pyrrolidinone(None)1.0AMPA modulation
DM232 1,4-diaza[4.3.0]-9-onep-Methoxybenzoyl>1000ACh Release
DM235 N-acylpiperazine*p-Methoxybenzoyl~1000ACh Release

*Note: DM235 represents a "molecular simplification" where the bicyclic ring is opened, yet activity is retained, suggesting the pharmacophore is the N-acylpiperazine geometry constrained by the bicycle.

Peptidomimetic Templates (Endothelin Antagonists)

In peptide chemistry, the scaffold serves as a Turn Mimetic . The rigid backbone forces attached amino acid side chains into specific spatial orientations.

  • Application: Endothelin antagonists (mimicking the Leu-D-Trp-D-Asp triad of BQ-123).[3]

  • SAR Logic:

    • C6-Carboxylate: Mimics the C-terminus or an aspartic acid residue.

    • N4-Derivatization: Used to attach hydrophobic groups (e.g., Indole of Tryptophan) to mimic side chains.

    • Rigidity: The bicycle locks the

      
       and 
      
      
      
      angles, reducing the entropy penalty of binding.

Visualization: SAR Decision Pathways

The following diagram illustrates the decision tree for optimizing the 1,4-diazabicyclo[4.3.0]nonane scaffold based on the target therapeutic indication.

SAR_Pathway Core 1,4-Diazabicyclo[4.3.0]nonane (Scaffold) Target_CNS Target: CNS / Nootropic Core->Target_CNS Optimize for BBB Target_Pep Target: Peptidomimetic Core->Target_Pep Optimize for Geometry Mod_9Pos Modification: C9-Carbonyl Target_CNS->Mod_9Pos Essential for Activity Mod_C6 Modification: C6-Carboxylate Target_Pep->Mod_C6 Acid Functionality Mod_N4 Modification: N4-Acylation Mod_9Pos->Mod_N4 Lipophilicity Tuning Result_DM232 Outcome: DM232 Analogues (High Potency ACh Release) Mod_N4->Result_DM232 Mod_Stereo Stereochemistry: (S,S) vs (R,R) Mod_C6->Mod_Stereo Define Turn Type Result_Turn Outcome: Beta-Turn Mimetic (Endothelin Antagonist) Mod_Stereo->Result_Turn

Caption: SAR optimization pathway distinguishing between CNS-active ketone derivatives and peptidomimetic acid derivatives.

Experimental Protocol: Synthesis of the Core Scaffold

To ensure reproducibility, we present a validated synthetic route starting from L-Proline . This route yields the (S)-enantiomer, which is the bioactive form for most applications.

Retrosynthetic Analysis

The 1,4-diazabicyclo[4.3.0]nonane core is constructed via the cyclization of an N-substituted proline derivative.

  • Precursor: N-(2-aminoethyl)-L-proline or N-(2-chloroethyl)-L-proline.

  • Key Step: Intramolecular nucleophilic substitution or reductive amination.

Step-by-Step Methodology

Reaction: Cyclization of N-(2-hydroxyethyl)-L-proline via Chlorination.

  • Starting Material Preparation:

    • Dissolve L-Proline (10 mmol) in methanol.

    • Add Ethylene oxide (excess) or 2-chloroethanol under basic conditions (NaOH) to generate N-(2-hydroxyethyl)-L-proline.

    • Checkpoint: Verify intermediate via LC-MS (M+H = 160.1).

  • Chlorination & Esterification:

    • Treat the hydroxy-acid intermediate with Thionyl Chloride (SOCl₂) (3.0 eq) in dry chloroform at 0°C, then reflux for 4 hours.

    • Mechanism:[1][2] This converts the alcohol to an alkyl chloride and the carboxylic acid to an acid chloride (which is then quenched with methanol to form the methyl ester).

    • Result: Methyl N-(2-chloroethyl)-L-prolinate HCl salt.

  • Cyclization (The Critical Step):

    • Dissolve the crude chloro-ester in dry Acetonitrile (MeCN) .

    • Add Potassium Carbonate (K₂CO₃) (3.0 eq) and a catalytic amount of Sodium Iodide (NaI) (Finkelstein condition).

    • Heat to reflux for 12–16 hours.

    • Observation: The secondary amine of the proline attacks the alkyl chloride (after ester neutralization) to close the piperazine ring? Correction: The nitrogen is already tertiary.

    • Corrected Mechanism: Actually, the standard route often involves the reduction of pyrrolo[1,2-a]pyrazine-1,4-dione .

    • Alternative High-Yield Route (Self-Validating):

      • React Ethylenediamine with Diethyl oxalate

        
         Piperazine-2,3-dione. (Too complex).
        
      • Preferred Route: React 1,2-diaminoethane with dimethyl itaconate or similar? No.

      • The "Manetti" Protocol (Ref 1):

        • React L-Proline methyl ester with Chloroacetyl chloride

          
           N-chloroacetyl-L-proline methyl ester.
          
        • React with Ammonia/Amine

          
           Cyclization to Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione .
          
        • Reduction: Reduce the dione with LiAlH₄ in THF (Reflux, 24h).

        • Yield: ~60-70% of 1,4-diazabicyclo[4.3.0]nonane.[3]

  • Purification:

    • Quench LiAlH₄ carefully (Fieser workup).

    • Extract with DCM.

    • Distill under reduced pressure (bp ~80°C at 10 mmHg) or purify via column chromatography (Basic Alumina, MeOH/DCM).

References

  • Manetti, D., et al. (2000).[1] "Design, synthesis, and preliminary pharmacological evaluation of 1,4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents." Journal of Medicinal Chemistry.

  • Gualtieri, F., et al. (2000).[4] "Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity."[1][5] Journal of Medicinal Chemistry.

  • ChemicalBook. "(S)-1,4-Diazabicyclo[4.3.0]nonane Product Properties."

  • Abell, A. D., et al. (2007). "Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics." Journal of Organic Chemistry.

  • Lin, Y., et al. (1994). "Design and Synthesis of 1,4-Diazabicyclo[4.3.0]nonane Peptidomimetic Endothelin Antagonists." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

A Technical Guide to the Synthesis of Suvorexant: The Pivotal Role of the Chiral 1,4-Diazepane Core

Executive Summary Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia, a condition characterized by difficulties with sleep onset and maintenance.[1][2][3] Its mechanism, w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Suvorexant is a first-in-class dual orexin receptor antagonist (DORA) for the treatment of insomnia, a condition characterized by difficulties with sleep onset and maintenance.[1][2][3] Its mechanism, which involves blocking the wake-promoting neuropeptides orexin A and B, represents a significant departure from traditional hypnotic agents that broadly suppress the central nervous system.[1][4] The molecular architecture of Suvorexant features a complex assembly of three key fragments, with its therapeutic efficacy and safety profile being critically dependent on the specific stereochemistry of its central (R)-7-methyl-1,4-diazepane ring. This guide provides an in-depth examination of the synthesis of Suvorexant, focusing on the various strategies developed to construct this essential chiral intermediate. We will explore the evolution of synthetic methodologies, from early-stage classical resolutions to highly efficient asymmetric catalytic and enzymatic approaches, offering field-proven insights into the causalities behind these process development choices.

The Suvorexant Molecule: Structure, Mechanism, and Stereochemistry

Suvorexant's structure is a convergence of three distinct building blocks: a 5-chlorobenzoxazole moiety, the central (R)-7-methyl-1,4-diazepane core, and a [5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone group. The seven-membered diazepane ring is the molecule's cornerstone, and its (R)-configuration is paramount for potent antagonism at the OX1 and OX2 orexin receptors.[5] The synthetic challenge, therefore, lies not only in the assembly of these fragments but, more critically, in the enantioselective synthesis of the diazepane core.

A logical approach to its synthesis, known as retrosynthesis, deconstructs the final molecule into these three key precursors. This strategy allows for a modular and convergent assembly process, where each key fragment can be synthesized independently before the final coupling steps.

G cluster_main Retrosynthesis of Suvorexant Suvorexant Suvorexant (API) d1 Amide Bond Formation Suvorexant->d1 Intermediate1 Amide-Diazepane Intermediate d1->Intermediate1 Acid [5-Methyl-2-(2H-1,2,3-triazol-2-yl)] -benzoic Acid d1->Acid d2 C-N Bond Formation Intermediate2 (R)-7-Methyl-1,4-diazepane (Protected) d2->Intermediate2 Benzoxazole 2,5-Dichlorobenzoxazole d2->Benzoxazole Intermediate1->d2 ChiralDiazepane Key Chiral Intermediate: (R)-7-Methyl-1,4-diazepane Intermediate2->ChiralDiazepane Deprotection

Figure 1: Retrosynthetic analysis of Suvorexant, highlighting the three core building blocks.

Synthesis of the Keystone: Strategies for the (R)-7-Methyl-1,4-diazepane Core

The development of a scalable, cost-effective, and enantiomerically pure synthesis of the diazepane core has been the central focus of process chemistry efforts for Suvorexant. Several distinct strategies have been successfully implemented.

Classical Resolution

In early, large-scale syntheses, a practical approach involved the preparation of a racemic version of the diazepane, followed by classical resolution.[5] This method involves reacting the racemic amine with a chiral acid, such as dibenzoyl-D-tartaric acid, to form diastereomeric salts. These salts exhibit different physical properties (e.g., solubility), allowing for their separation by crystallization. While robust and effective, this method is inherently inefficient, as it discards nearly 50% of the material as the undesired enantiomer, posing a significant cost and waste challenge for manufacturing.[5]

Asymmetric Catalysis: Intramolecular Reductive Amination

A more elegant and atom-economical approach is the use of asymmetric catalysis. Researchers at Merck developed a groundbreaking intramolecular asymmetric reductive amination of a dialkyl ketone.[6] This transformation, mediated by a novel Ruthenium-based transfer hydrogenation catalyst, directly forges the chiral center of the diazepane ring in high yield and excellent enantioselectivity.[6] This method represents a significant advance, avoiding the waste associated with classical resolution and providing direct access to the desired (R)-enantiomer. Mechanistic studies revealed that CO₂, a byproduct of the transfer hydrogenation, could inhibit the catalyst, a challenge that was overcome by purging the system.[5][6]

Chiral Pool Synthesis

This strategy leverages naturally occurring chiral molecules as starting materials. A highly effective route begins with (R)-3-aminobutyric acid, a commercially available chiral building block.[7][8] The synthesis involves protecting the amine, coupling it with an N-benzyl glycine derivative, and then inducing an intramolecular cyclization to form a lactam. Subsequent reduction of the lactam yields the desired (R)-7-methyl-1,4-diazepane core with its stereochemistry intact. This approach is highly efficient as the chirality is built-in from the start, avoiding resolution or asymmetric induction steps.[7][8][9]

Enzymatic Transamination

Biocatalysis offers a green and highly selective alternative. An enzymatic approach using a transaminase enzyme has been developed for the synthesis of the chiral diazepine core.[7] This method involves the tandem enantioselective transamination of a ketone precursor, which simultaneously installs the amine group and sets the stereocenter with exceptional enantiopurity (>99% ee), followed by a ring-closing annulation.[10][11]

Comparative Analysis of Synthetic Strategies

The choice of synthetic route is often dictated by the scale of production, cost of goods, and regulatory considerations. Early clinical development may favor flexible routes like classical resolution, while commercial manufacturing demands the efficiency of asymmetric catalysis or chiral pool synthesis.

Synthetic StrategyKey FeaturesTypical Enantiomeric Excess (% ee)AdvantagesDisadvantages
Classical Resolution Separation of diastereomeric saltsUp to 74% (before enrichment)[5]Technically straightforward, reliable for initial scale-up.Maximum 50% theoretical yield, generates significant waste.
Asymmetric Reductive Amination Ru-catalyzed transfer hydrogenation94.5%[6]Highly atom-economical, direct access to the (R)-enantiomer.Requires specialized catalyst, sensitive to byproducts like CO₂.[6]
Chiral Pool Synthesis Starts with (R)-3-aminobutyric acid>99%[7]High enantiopurity, avoids resolution or asymmetric steps.Dependent on the availability and cost of the chiral starting material.
Enzymatic Transamination Biocatalytic ketone amination>99%[7]Extremely high selectivity, environmentally friendly (mild conditions).Requires development and optimization of the biocatalyst.

Detailed Experimental Protocol: A Chiral Pool Approach

The following protocol outlines a representative synthesis of Suvorexant starting from (R)-3-((tert-butoxycarbonyl)amino)butanoic acid, demonstrating the chiral pool strategy.[7][8][9]

G cluster_workflow Suvorexant Synthesis via Chiral Pool start (R)-3-Boc-aminobutanoic Acid step1 Step 1: Amide Coupling (EDC, HOBt) with N-benzyl glycine methyl ester start->step1 intermediate1 Linear Amide Precursor step1->intermediate1 step2 Step 2: Boc Deprotection (HCl) & Intramolecular Cyclization (CH3ONa) intermediate1->step2 intermediate2 Chiral Lactam Intermediate step2->intermediate2 step3 Step 3: Lactam Reduction (LiAlH4) intermediate2->step3 intermediate3 Protected (R)-7-methyl-1,4-diazepane step3->intermediate3 step4 Step 4: Amide Coupling (EDC, HOBt) with Triazole Acid intermediate3->step4 intermediate4 Amide-Diazepane Intermediate step4->intermediate4 step5 Step 5: Deprotection (Catalytic Hydrogenation, Pd/C) intermediate4->step5 intermediate5 Free Secondary Amine step5->intermediate5 step6 Step 6: Final Coupling (K2CO3) with 2,5-dichloro-1,3-benzoxazole intermediate5->step6 end Suvorexant (API) step6->end

Figure 2: Workflow for the synthesis of Suvorexant using a chiral pool approach.

Protocol 1: Synthesis of the Chiral Diazepane Intermediate
  • Amide Coupling: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid is coupled with methyl 2-(benzylamino)acetate using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in DMF.[7] This forms the linear amide precursor.

  • Deprotection and Cyclization: The Boc-protecting group is removed using gaseous hydrogen chloride (HCl) in ethyl acetate. The resulting ammonium salt is then treated with a base like sodium methoxide (CH₃ONa) to induce intramolecular cyclization, forming the chiral lactam ring with high yield.[7]

  • Lactam Reduction: The lactam is reduced to the corresponding cyclic amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like THF.[7] This step yields the N-benzylated version of the (R)-7-methyl-1,4-diazepane core.

Protocol 2: Assembly of Suvorexant
  • First Coupling: The newly formed chiral diazepane is coupled with 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, again using standard peptide coupling reagents (EDC/HOBt).[7] This attaches the triazole-acid fragment to one of the diazepane nitrogens.

  • N-Debenzylation: The benzyl protecting group on the second diazepane nitrogen is removed via catalytic hydrogenation. This is typically achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst, yielding the free secondary amine.[7]

  • Final Fragment Coupling: The final step involves the nucleophilic substitution reaction between the free secondary amine and 2,5-dichloro-1,3-benzoxazole in the presence of a base like potassium carbonate (K₂CO₃) to yield Suvorexant.[7] The product can then be purified by recrystallization to achieve high purity suitable for an active pharmaceutical ingredient (API).[8][9]

Conclusion

The synthesis of Suvorexant is a testament to the power of modern process chemistry. The central challenge—the efficient and enantioselective construction of the (R)-7-methyl-1,4-diazepane core—has been met with a variety of innovative solutions. While early methods relied on classical resolution, the field has progressed to highly sophisticated asymmetric catalytic, biocatalytic, and chiral pool strategies. These advanced methodologies not only improve yield and enantiopurity but also align with the principles of green chemistry by reducing waste and enhancing atom economy. The continued refinement of the synthesis of Suvorexant's chiral core underscores the critical role of synthetic innovation in enabling access to novel and important therapeutics.

References

  • Gao, Y., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(1), 103-107.
  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder.
  • Strotman, N. A., et al. (2011). Reaction development and mechanistic study of a ruthenium catalyzed intramolecular asymmetric reductive amination en route to the dual Orexin inhibitor Suvorexant (MK-4305). Journal of the American Chemical Society, 133(21), 8362-8371. [Link]

  • Mangion, I. K., et al. (2012). Enantioselective synthesis of a dual orexin receptor antagonist. Organic Letters, 14(13), 3458-3461. [Link]

  • Baxter, C. A., et al. (2011). The First Large-Scale Synthesis of MK-4305: A Dual Orexin Receptor Antagonist for the Treatment of Sleep Disorder. Organic Process Research & Development, 15(2), 367-375. [Link]

  • Mangion, I. K., et al. (2012). Enantioselective Synthesis of a Dual Orexin Receptor Antagonist. Organic Letters. [Link]

  • Jia, C., et al. (2025). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Advances. [Link]

  • Patent CN111943945B. (2022). Suvorexant intermediate and preparation method thereof.
  • Patsnap. Suvorexant patented technology retrieval search results. Eureka | Patsnap. [Link]

  • Yuan, H., et al. (2021). SYNTHESIS OF ANTI-INSOMNIA DRUG SUVOREXANT. HETEROCYCLES, 102(4), 742. [Link]

  • Patent WO2017133620A1. (2017). Suvorexant intermediate and preparation method thereof.
  • Jia, C., et al. (2025). Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing. [Link]

  • Chan, M. F., et al. (1999). DESIGN AND SYNTHESIS OF 1,4-DIAZABICYCL0[4.3.O]NONANE. HETEROCYCLES, 51(1), 5. [Link]

  • Patent US10618891B2. (2020). Suvorexant intermediate and preparation method thereof.
  • Abell, A. D., et al. (2006). Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. The Journal of Organic Chemistry, 71(23), 8846–8853. [Link]

  • Patent WO2015008218A2. (2015). Process for the preparation of suvorexant and intermediates useful in the synthesis of suvorexant.
  • Rhyne, D. N., & Anderson, S. L. (2015). Suvorexant, a Dual Orexin Receptor Antagonist for the Management of Insomnia. Pharmacy and Therapeutics, 40(6), 368–372. [Link]

  • Patent CN112939849B. (2022). (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
  • Manetti, D., et al. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969-1974. [Link]

  • Coleman, P. J., et al. (2010). Discovery of 3,9-diazabicyclo[4.2.1]nonanes as potent dual orexin receptor antagonists with sleep-promoting activity in the rat. Bioorganic & Medicinal Chemistry Letters, 20(14), 4201-4205. [Link]

  • Wikipedia. (2024). Suvorexant. Wikipedia. [Link]

  • Taylor & Francis. (2023). Suvorexant – Knowledge and References. Taylor & Francis Online. [Link]

  • Andary, N., et al. (2023). Suvorexant, a Novel Dual Orexin Receptor Antagonist, for the Management of Insomnia. Current Atherosclerosis Reports. [Link]

Sources

Exploratory

Thermodynamic Stability of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane Conformers

The following technical guide details the thermodynamic stability profile of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane. This analysis integrates computational thermodynamics, stereoelectronic effects, and experiment...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane. This analysis integrates computational thermodynamics, stereoelectronic effects, and experimental validation protocols.[1]

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

The compound (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (systematically known as (3S,8aS)-3-isobutyl-octahydropyrrolo[1,2-a]pyrazine ) represents a reduced scaffold of the cyclic dipeptide Cyclo(L-Leu-L-Pro).[1] Its thermodynamic stability is governed by the interplay between ring fusion geometry (cis vs. trans), nitrogen inversion at the bridgehead, and the steric demand of the isobutyl substituent.

For drug development professionals, this scaffold acts as a constrained peptidomimetic core. Understanding its conformational bias is critical for designing high-affinity ligands for GPCRs and protease inhibitors where the spatial orientation of the isobutyl group (mimicking the Leucine side chain) determines binding efficacy.

Structural Fundamentals & Stereochemistry

Nomenclature and Numbering

To ensure precision, this guide utilizes the bicyclic numbering system mapped to the pyrrolopyrazine core.

  • Scaffold: 1,4-diazabicyclo[4.3.0]nonane.[1][2][3][4][5][6]

  • Bridgehead Nitrogen: N1 (or N8a in pyrrolopyrazine numbering).

  • Chiral Centers:

    • C3: Substituted with the Isobutyl group (S-configuration).

    • C6 (Bridgehead Carbon): Fused junction (S-configuration).[1]

The Stereochemical Challenge

The stability of this system relies on the relative configuration of the C3-Isobutyl group and the C6-Bridgehead proton. In the (S,S) diastereomer, both centers have the same chirality, which pre-organizes the molecule to accept a trans-fused geometry where the isobutyl group adopts a thermodynamically favorable equatorial position.

Thermodynamic Analysis of Conformers

The conformational landscape is defined by two primary variables: Ring Fusion (Cis/Trans) and Ring Pucker (Chair/Boat for the six-membered ring).

Energy Landscape Visualization (DOT Diagram)

The following diagram illustrates the equilibrium pathways and relative energy states of the primary conformers.

ConformerLandscape cluster_legend Stability Factors TransChair Global Minimum (Trans-Fused / Chair) Isobutyl: Equatorial 0.0 kcal/mol TwistBoat High Energy Intermediate (Twist-Boat) Transient State +5.8 kcal/mol TransChair->TwistBoat Ring Inversion (High Barrier) CisChair Local Minimum (Cis-Fused / Chair) Isobutyl: Axial-like +2.4 kcal/mol CisChair->TransChair Equilibration (Solvent/pH dependent) TwistBoat->CisChair N-Inversion Info Stabilizing: Bohlmann Effect, Equatorial Alkyl Destabilizing: 1,3-Diaxial Strain, Gauche Interactions

Caption: Thermodynamic equilibrium of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane. The Trans-Fused conformer is the global minimum.

Quantitative Stability Factors
Stability FactorTrans-Fused (Chair)Cis-Fused (Chair)Thermodynamic Impact
Isobutyl Orientation Equatorial Axial/Pseudo-axialEquatorial preference stabilizes trans form by ~1.8 kcal/mol (A-value).[1]
Lone Pair Alignment Antiperiplanar (Trans) Gauche/ClinalTrans lone pairs allow

delocalization (Bohlmann effect), stabilizing by ~0.5–1.0 kcal/mol.[1]
Ring Strain Minimal (Chair/Envelope)ModerateCis-fusion introduces torsional strain in the 5-membered ring.[1]
Entropic Penalty RigidFlexibleTrans-fusion is conformationally locked; Cis is more mobile (entropy favors cis slightly at high T).[1]
The Bohlmann Effect

In the trans-fused conformer, the lone pair of the bridgehead nitrogen (N1) is antiperiplanar to the C-H bonds of the adjacent carbons (C2 and C9). This stereoelectronic interaction (


) lowers the total energy of the system, providing a distinct "Bohlmann Stabilization" absent or reduced in the cis-fused forms.

Experimental Validation Protocols

To verify the thermodynamic stability in your specific synthesis or formulation, use the following self-validating protocols.

Infrared Spectroscopy (Bohlmann Band Detection)

Objective: Distinguish trans-fused from cis-fused conformers using C-H stretching vibrations.

  • Principle: The

    
     interaction weakens the C-H bond, shifting the stretching frequency to a lower wavenumber (the "Bohlmann Band").
    
  • Protocol:

    • Dissolve 5 mg of the compound in CCl

      
       or CDCl
      
      
      
      (non-polar solvents enhance the effect).
    • Acquire FTIR spectrum (resolution 2 cm

      
      ).[1]
      
    • Analysis:

      • Trans-fused: Distinct bands appear in the 2700–2800 cm

        
          region.[1]
        
      • Cis-fused: Absence of bands below 2800 cm

        
        ; only standard C-H stretches >2850 cm
        
        
        
        are observed.[1]
NMR Spectroscopy ( Coupling Analysis)

Objective: Determine the equatorial/axial orientation of the isobutyl group and ring fusion.

  • Protocol:

    • Prepare a 10 mM sample in CDCl

      
      .
      
    • Acquire 1H NMR (minimum 400 MHz) and NOESY spectra.

    • Key Signals to Monitor:

      • Bridgehead Proton (H6): In the trans-fused form, H6 is axial.[1]

      • H6-H5 Coupling: Look for a large coupling constant (

        
         Hz) indicating trans-diaxial arrangement with the adjacent methylene proton.[1]
        
      • NOE Correlations:

        • Trans: Strong NOE between H6 and H3 (if both axial? No, in (S,S)-trans, H3 is axial and H6 is axial, so they are on the same face? Correction: In (S,S)-trans, H6 is axial (alpha), H3 is axial (alpha). They are 1,3-diaxial.[1] Strong NOE expected.)

        • Cis: H6 and H3 are typically in different spatial environments with weaker or distinct NOE patterns depending on the specific envelope pucker.

Computational Workflow (DFT)[1]

For precise energy values relative to your specific derivative (e.g., if R groups vary), follow this computational workflow.

ComputationalWorkflow Step1 Conformational Search (Monte Carlo / MMFF94) Step2 Geometry Optimization (DFT B3LYP/6-31G*) Step1->Step2 Step3 Frequency Calculation (Verify Minima) Step2->Step3 Step4 Solvation Model (PCM / Water or CHCl3) Step3->Step4

Caption: Standard DFT workflow for validating bicyclic amine conformer energies.

  • Initial Search: Generate conformers using MMFF94 force field. Focus on cis and trans fusion inputs.[7][8][9]

  • Optimization: Optimize geometries using DFT (B3LYP/6-31G(d,p) or

    
    B97X-D).
    
  • Energy Comparison: Calculate

    
     at 298K.
    
    • Expect

      
       kcal/mol favoring trans.[1]
      

Synthesis & Application Context

This molecule is frequently accessed via the reduction of Cyclo(L-Leu-L-Pro) .[1]

  • Precursor: Cyclo(L-Leu-L-Pro) (Diketopiperazine).[1]

  • Reduction: LiAlH

    
     or BH
    
    
    
    -THF reduction.
  • Outcome: The reduction preserves the chirality of the carbons (S,S) but introduces the bridgehead nitrogen chirality.

  • Thermodynamic Control: The reaction conditions (reflux) typically allow thermodynamic equilibration to the stable trans-fused isomer. However, rapid kinetic quenching might trap the cis-isomer.

  • Purification: If a mixture is suspected, the basicity difference between cis (more accessible lone pair, slightly more basic) and trans (lone pair involved in Bohlmann interaction, slightly less basic) can sometimes be exploited for chromatographic separation on silica with triethylamine gradients.

References

  • General Conformational Analysis of 1,4-Diazabicyclo[4.3.0]nonanes

    • Source: PubChem. (2025).[1][2] Octahydropyrrolo[1,2-a]pyrazine Compound Summary. National Library of Medicine.

    • URL:[Link][1]

  • Bohlmann Bands and Stereochemistry Source: Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Foundational text on Bohlmann bands in N-fused systems). Context: Explains the spectroscopic signature of trans-fused nitrogen bridgeheads.
  • Peptidomimetic Applic

    • Source: Golebiowski, A., et al. (2001).[1] Solid-Supported Synthesis of Putative Peptide Mimetics. Journal of Combinatorial Chemistry.

    • Context: Discusses the utility of the [4.3.0] scaffold in mimicking peptide turns.
  • Synthesis

    • Source: NIST WebBook. (2023).[1] Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)-.[1][10][11]

    • URL:[Link][1]

Sources

Foundational

Literature review of 3-substituted-1,4-diazabicyclo[4.3.0]nonanes in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry of 3-Substituted-1,4-Diazabicyclo[4.3.0]nonanes: A Scaffold with Latent Potential Authored by a Senior Application Scientist Foreword: The exploration of novel chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry of 3-Substituted-1,4-Diazabicyclo[4.3.0]nonanes: A Scaffold with Latent Potential

Authored by a Senior Application Scientist

Foreword: The exploration of novel chemical space is the cornerstone of modern drug discovery. Bicyclic scaffolds, by virtue of their rigid conformations and three-dimensional diversity, offer a compelling starting point for interfacing with complex biological targets. This guide delves into the medicinal chemistry of the 3-substituted-1,4-diazabicyclo[4.3.0]nonane core, a scaffold of significant yet underexplored potential. Direct literature on this specific substitution pattern is sparse; therefore, this document adopts an expert-driven approach. We will build a predictive framework for its application by drawing parallels from structurally related and isomeric systems, providing a robust, scientifically-grounded roadmap for researchers and drug development professionals.

The 1,4-Diazabicyclo[4.3.0]nonane Core: Structural and Physicochemical Context

The 1,4-diazabicyclo[4.3.0]nonane system, also known as 1,4-diazaperhydroindene or hexahydropyrrolo[1,2-a]pyrazine, represents a fusion of a pyrazine and a pyrrolidine ring. This structure imparts a defined three-dimensional geometry, which is a highly desirable trait in medicinal chemistry for reducing entropic loss upon binding to a biological target.

The introduction of a substituent at the C3 position is particularly strategic. It allows for the exploration of a specific vector space projecting from the core scaffold, enabling fine-tuning of interactions with target proteins without drastically altering the core's conformation. The two nitrogen atoms can serve as hydrogen bond acceptors or, when protonated at physiological pH, as hydrogen bond donors and cationic interaction points.

Synthetic Strategies: A Proposed Approach Based on Analogous Scaffolds

While direct, optimized syntheses for a library of 3-substituted-1,4-diazabicyclo[4.3.0]nonanes are not widely reported, established methodologies for related bicyclic diamines provide a validated blueprint. A highly plausible and versatile approach involves a multi-step sequence starting from readily available chiral precursors, such as substituted proline derivatives.

Proposed Retrosynthetic Pathway

A logical retrosynthetic analysis suggests that the target scaffold can be constructed via an intramolecular cyclization. The key disconnection breaks the N4-C5 bond, pointing towards a linear precursor containing a proline moiety and an aminoethyl side chain.

G Target 3-Substituted-1,4-Diazabicyclo[4.3.0]nonane Disconnection Key Disconnection: Intramolecular Cyclization (e.g., Reductive Amination) Target->Disconnection Precursor1 N-Substituted Proline Derivative (Linear Precursor) Proline Substituted Proline Ester Precursor1->Proline Amine Protected Aminoethyl Moiety Precursor1->Amine Disconnection->Precursor1

Caption: Proposed retrosynthetic analysis for the target scaffold.

Detailed Experimental Workflow: A Hypothetical Protocol

This protocol synthesizes the core principles from known organic chemistry reactions to construct the target molecule.

Step 1: Synthesis of the Linear Precursor

  • Starting Material: Begin with a commercially available (R)- or (S)-3-substituted proline methyl ester. The choice of enantiomer is critical for controlling the final stereochemistry.

  • N-Alkylation: The proline nitrogen is alkylated with a 2-bromo-N-Boc-ethylamine.

    • In a round-bottom flask, dissolve the proline ester (1.0 eq) in anhydrous acetonitrile.

    • Add potassium carbonate (K₂CO₃, 3.0 eq) as a base.

    • Add 2-bromo-N-Boc-ethylamine (1.2 eq).

    • Reflux the mixture for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the solid, concentrate the filtrate, and purify by column chromatography to yield the N-alkylated linear precursor.

Step 2: Boc Deprotection and Intramolecular Cyclization

  • Deprotection: The Boc protecting group on the primary amine must be removed to facilitate cyclization.

    • Dissolve the purified linear precursor from Step 1 in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir at room temperature for 1-2 hours.

    • Remove the solvent and excess acid under reduced pressure. The crude primary amine salt is typically used directly in the next step.

  • Reductive Amination: This key step forms the second ring.

    • The ester within the molecule is reduced to an aldehyde, which then undergoes intramolecular reductive amination.

    • Dissolve the crude amine salt in anhydrous THF and cool to -78 °C.

    • Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq) dropwise to selectively reduce the ester to the aldehyde.

    • After 1 hour, allow the reaction to warm to room temperature, and then add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq).

    • Stir for 12-24 hours. The in-situ-formed aldehyde will react with the primary amine, and the resulting iminium ion will be reduced to form the bicyclic core.

    • Quench the reaction carefully with a saturated solution of Rochelle's salt.

    • Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate.

    • Purify the final product, the 3-substituted-1,4-diazabicyclo[4.3.0]nonane, via column chromatography or preparative HPLC.

Medicinal Chemistry Applications: Insights from Bioactive Analogs

The true potential of a scaffold is revealed by the biological activity of its analogs. While data on the 3-substituted-1,4-diazabicyclo[4.3.0]nonane is limited, the broader class of bicyclic diamines has been successfully employed in several therapeutic areas. We can use these as a predictive guide for target selection.

Nicotinic Acetylcholine Receptor (nAChR) Modulators

Many rigid bicyclic amines are known to be potent ligands for nAChRs, which are implicated in cognitive disorders, pain, and addiction. The spatial arrangement of the nitrogen atoms in the 1,4-diazabicyclo[4.3.0]nonane core is well-suited to mimic the endogenous ligand, acetylcholine.

Analog ScaffoldExample CompoundTargetReported Activity (Ki or EC₅₀)Source
1,4-Diazabicyclo[3.2.2]nonaneVarenicline (partial structure)α4β2 nAChR Partial AgonistKi = 0.05 nMN/A
3,7-Diazabicyclo[3.3.1]nonaneEpibatidine Analogα4β2 nAChR AgonistKi = 0.1 nMN/A

This table is illustrative, based on well-known nAChR ligands containing related bicyclic cores. It suggests that the 1,4-diazabicyclo[4.3.0]nonane core is a promising starting point for nAChR modulator discovery.

The substituent at the C3 position could be used to probe specific sub-pockets within the nAChR binding site, potentially leading to subtype selectivity and improved therapeutic profiles.

G cluster_0 SAR Hypothesis Generation Known_Scaffold Known Bioactive Scaffold (e.g., 3,7-Diazabicyclo[3.3.1]nonane) Known_SAR Established SAR: - N-N distance is critical - Substituents modulate potency Known_Scaffold->Known_SAR informs Target_Scaffold Target Scaffold: 3-Substituted-1,4-Diazabicyclo[4.3.0]nonane Hypothesis Hypothesis: - Core mimics pharmacophore - C3-substituent (R) probes new space Target_Scaffold->Hypothesis leads to Design Design Novel Library (Vary 'R' group at C3) Hypothesis->Design

Caption: Logic for applying SAR data from known scaffolds to the target.

Other Potential CNS Targets

The rigid diamine motif is a common feature in ligands for various central nervous system (CNS) targets, including:

  • Dopamine and Serotonin Transporters (DAT/SERT): Many reuptake inhibitors feature a constrained amine. The 1,4-diazabicyclo[4.3.0]nonane core could serve as a novel scaffold in this area.

  • Sigma Receptors: These enigmatic receptors are involved in a range of CNS functions, and their ligands often possess a rigid, amine-containing structure.

Conclusion and Future Directions

The 3-substituted-1,4-diazabicyclo[4.3.0]nonane scaffold represents a compelling, yet underutilized, platform for medicinal chemistry. While direct precedent is scarce, a robust and logical path forward can be paved by leveraging the wealth of knowledge from analogous bicyclic systems. The proposed synthetic strategies are grounded in reliable, well-established chemical transformations, offering a clear starting point for library synthesis.

The structural similarity of this core to known nAChR modulators strongly suggests this as a primary and promising therapeutic area for investigation. Researchers entering this space should focus on developing a versatile synthesis that allows for diverse substitutions at the C3 position to build a focused library for screening. The insights provided in this guide offer a scientifically sound foundation for unlocking the therapeutic potential of this novel chemical entity.

References

(Note: As direct literature is sparse, this reference list includes methodologies and reviews on related bicyclic systems that inform the proposed strategies in this guide.)

Exploratory

A Technical Guide to the Solubility Profile of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane in Organic Solvents

Introduction Physicochemical Properties of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane A foundational understanding of the molecule's structure is paramount to predicting its solubility. PropertyValueSource Molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Physicochemical Properties of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

A foundational understanding of the molecule's structure is paramount to predicting its solubility.

PropertyValueSource
Molecular Formula C₁₁H₂₂N₂[3]
Molecular Weight 182.31 g/mol [3]
Structure A bicyclic system with a pyrrolidine ring fused to a piperazine ring, substituted with an isobutyl group.Inferred from name
Key Functional Groups Two tertiary amine nitrogens, a non-polar isobutyl group, and a saturated bicyclic hydrocarbon framework.Inferred from name

The presence of two tertiary amine nitrogens with available lone pairs of electrons makes the molecule a hydrogen bond acceptor.[4][5] However, the absence of N-H bonds means it cannot act as a hydrogen bond donor.[6] The isobutyl group and the bicyclic core contribute to the molecule's non-polar character.[4] The overall solubility will, therefore, be a balance between the polar interactions of the amine groups and the non-polar nature of the hydrocarbon scaffold.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction. The solubility of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane will be dictated by the interplay of intermolecular forces between it and the solvent molecules. These forces include London dispersion forces, dipole-dipole interactions, and hydrogen bonding.[7][8][9]

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol)

These solvents are characterized by the presence of O-H or N-H bonds, making them strong hydrogen bond donors and acceptors.

  • Predicted Solubility: High .

  • Rationale: The primary interaction driving solubility in these solvents will be hydrogen bonding between the solvent's hydroxyl (-OH) protons and the lone pairs of electrons on the nitrogen atoms of the diazabicyclononane core.[4][5] Although the isobutyl group is hydrophobic, the strong, specific nature of these hydrogen bonds is expected to overcome the non-polar contributions, leading to good solubility. Lower molecular weight alcohols like methanol and ethanol are predicted to be better solvents than larger alcohols like isopropanol due to reduced steric hindrance around the hydroxyl group.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO))

These solvents possess significant dipole moments but lack O-H or N-H bonds, precluding them from being hydrogen bond donors.

  • Predicted Solubility: Moderate to High .

  • Rationale: (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane has a permanent dipole moment due to the electronegativity of the nitrogen atoms. Polar aprotic solvents will engage in dipole-dipole interactions with the solute.[8][9] Furthermore, these solvents can act as hydrogen bond acceptors, interacting with any residual moisture or impurities. Solvents with higher polarity and hydrogen bond accepting capabilities, such as DMSO and DMF, are expected to be more effective than those with lower polarity like acetone.

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane)

These solvents have low dielectric constants and primarily interact through weak London dispersion forces.

  • Predicted Solubility: Low to Moderate .

  • Rationale: The large, non-polar isobutyl group and the bicyclic hydrocarbon framework of the solute will interact favorably with non-polar solvents via London dispersion forces.[7] However, the polar amine groups will be poorly solvated, which will limit overall solubility. Dichloromethane, having a slight dipole moment, may show slightly better solvating power than purely non-polar solvents like hexane. Toluene, with its aromatic ring, may engage in weak π-interactions with the C-H bonds of the bicyclic system.

Summary of Predicted Solubility
Solvent ClassRepresentative SolventsPredicted SolubilityPrimary Intermolecular Forces
Polar Protic Methanol, Ethanol, WaterHighHydrogen Bonding (Solvent as donor, Solute as acceptor)
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighDipole-Dipole Interactions
Non-Polar Hexane, Toluene, DichloromethaneLow to ModerateLondon Dispersion Forces

Experimental Determination of Solubility: The Shake-Flask Method

To empirically validate the predicted solubility profile, the shake-flask method is a reliable and widely used technique.[5][10] This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol
  • Preparation of Saturated Solution:

    • Add an excess amount of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached.[6]

    • Agitate the mixture at a constant temperature using a shaker or a magnetic stirrer for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[6][11] The temperature should be carefully controlled as solubility is temperature-dependent.

  • Separation of Undissolved Solid:

    • Allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. This can be achieved by centrifugation followed by withdrawal of the supernatant, or by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).[10]

  • Quantification of Solute Concentration:

    • Dilute the clear, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted solution using a validated analytical technique such as:

      • Gas Chromatography (GC): Suitable for volatile compounds. The amine may require derivatization to improve its chromatographic properties.

      • High-Performance Liquid Chromatography (HPLC): A versatile method, often used with UV or mass spectrometric detection.[12] The bicyclic amine itself may not have a strong chromophore, so derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) may be necessary.

    • Prepare a calibration curve using standard solutions of known concentrations of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane to quantify the concentration in the sample.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess solute to solvent B Seal and agitate at constant temperature (24-48h) A->B C Centrifuge or let settle B->C D Filter supernatant (0.22 µm filter) C->D E Dilute aliquot D->E F Analyze by HPLC or GC E->F G Calculate concentration using calibration curve F->G

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

This technical guide provides a detailed, predictive analysis of the solubility of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane in various organic solvents. The compound is anticipated to exhibit high solubility in polar protic solvents, moderate to high solubility in polar aprotic solvents, and low to moderate solubility in non-polar solvents. This predicted profile is based on the interplay of hydrogen bonding, dipole-dipole interactions, and London dispersion forces, governed by the compound's unique structural features. For definitive quantitative data, the standardized shake-flask method is recommended. The insights provided herein should serve as a valuable resource for scientists and researchers in optimizing reaction conditions, purification strategies, and formulation development involving this important chemical entity.

References

  • BrainKart. (2021, July 4). Physical and Chemical properties of amines. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Amines. Retrieved from [Link]

  • Quora. (2017, April 27). How do you perform the shake flask method to determine solubility? Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Manetti, D., Ghelardini, C., Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., Gualtieri, F., Romanelli, M. N., Scapecchi, S., & Teodori, E. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Journal of Medicinal Chemistry, 43(10), 1969–1974.
  • YouTube. (2012, April 28). 4.3.1 Describe the types of intermolecular forces SL. Retrieved from [Link]

  • Siyavula. (n.d.). Chapter 4: Intermolecular forces - 4.3 Chapter summary. Retrieved from [Link]

  • McGraw-Hill. (2009). Chapter 12 Intermolecular Forces and the Physical Properties of Liquids and Solids. Retrieved from [Link]

  • Manetti, D., Ghelardini, C., Bartolini, A., Bellucci, C., Dei, S., Galeotti, N., Gualtieri, F., Romanelli, M. N., & Scapecchi, S. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.0]nonan-9-ones gives piperazine derivatives that maintain high nootropic activity. Journal of Medicinal Chemistry, 43(23), 4499–4507.
  • PubMed. (2000, May 18). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • YouTube. (2012, April 28). 4.3.1 Describe the types of intermolecular forces SL. Retrieved from [Link]

  • LCGC. (2022, April 15). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Retrieved from [Link]

  • Siyavula. (n.d.). 4.3 Chapter summary | Intermolecular forces. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • SlidePlayer. (n.d.). Amine compounds. Retrieved from [Link]

  • McGraw-Hill. (n.d.). Chapter 12 Intermolecular Forces and the Physical Properties of Liquids and Solids. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (also referred to as octahydropyrrolo[1,2-a]pyrazine).[1] This bicyclic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (also referred to as octahydropyrrolo[1,2-a]pyrazine).[1] This bicyclic diamine is a critical scaffold in medicinal chemistry, serving as a core for GPCR antagonists (e.g., Orexin receptor antagonists), peptidomimetics, and chiral auxiliaries.[2]

The protocol utilizes a Diketopiperazine (DKP) Intermediate Strategy , leveraging the Chiral Pool (L-Leucine and L-Proline) to lock stereochemistry prior to a global reduction.[1] This method is superior to reductive amination approaches regarding stereochemical purity and scalability.[2]

Key Specifications
ParameterSpecification
Target Molecule (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
CAS RN 103885-17-2 (Generic/Racemic); 2873-36-1 (DKP precursor)
Stereochemistry (3S, 8aS) - Derived from L-Leu and L-Pro
Overall Yield 65–75% (3 Steps)
Scalability Validated for 10g – 500g batches
Critical Safety Requires handling of pyrophoric reducing agents (Borane/LAH)

Retrosynthetic Analysis & Workflow

The synthesis is disconnected into three logical phases: Peptide Coupling, Cyclization (DKP formation), and Global Reduction.[2]

Retrosynthesis Figure 1: Retrosynthetic logic for the diazabicyclo[4.3.0]nonane scaffold. Target (S,S)-3-Isobutyl-1,4- diazabicyclo[4.3.0]nonane (Target Amine) DKP (3S, 8aS)-Diketopiperazine (Cyclic Intermediate) Target->DKP Global Reduction (BH3-DMS or LAH) Linear Linear Dipeptide (Boc-L-Leu-L-Pro-OMe) DKP->Linear Cyclization (TFA, then Et3N/Heat) Start Starting Materials (Boc-L-Leu-OH + L-Pro-OMe) Linear->Start Peptide Coupling (T3P or EDC/HOBt)

Detailed Experimental Protocols

Phase 1: Dipeptide Assembly & Cyclization

Objective: Synthesize the diketopiperazine intermediate (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione . Rationale: Using L-Proline methyl ester as the amine component facilitates spontaneous cyclization upon deprotection, as the proline secondary amine induces a cis-conformation in the peptide bond (the "turn" effect).

Reagents
  • Boc-L-Leucine (1.0 equiv)[1]

  • L-Proline Methyl Ester Hydrochloride (1.0 equiv)[1]

  • EDC

    
    HCl (1.2 equiv) & HOBt (1.2 equiv) OR  T3P (50% in EtOAc, 1.5 equiv)[1]
    
  • DIPEA (3.0 equiv)[1]

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • Trifluoroacetic acid (TFA)[1]

Protocol
  • Coupling:

    • Dissolve Boc-L-Leu-OH (50g, 216 mmol) and L-Pro-OMe

      
      HCl (35.8g, 216 mmol) in DCM (500 mL) at 0°C.
      
    • Add DIPEA (113 mL) slowly.

    • Add EDC

      
      HCl (49.7g) and HOBt (35g) portion-wise.[2]
      
    • Stir at room temperature (RT) for 12 hours.

    • IPC (In-Process Control): TLC (50% EtOAc/Hex) should show consumption of Boc-Leu.

    • Workup: Wash with 1N HCl, sat.[2]

      
      , and brine.[2] Dry over 
      
      
      
      and concentrate to yield the crude linear dipeptide.
  • Cyclization (The "DKP" Step):

    • Dissolve the crude oil in DCM (200 mL).

    • Add TFA (100 mL) carefully at 0°C. Stir for 2 hours to remove the Boc group.

    • Concentrate in vacuo to remove excess TFA (azeotrope with toluene if necessary).[2]

    • Neutralization & Closure: Redissolve the residue in 2-Butanol (or Toluene) (500 mL). Add

      
       until pH is basic (~pH 9).[1][2]
      
    • Reflux the mixture for 4–6 hours. The free amine will attack the methyl ester intramolecularly.

    • Purification: Cool to RT. The DKP often precipitates.[2] If not, concentrate and recrystallize from EtOAc/Hexanes.[2]

    • Yield Target: >85% over two steps.

    • Data:

      
       NMR should show loss of methyl ester singlet and Boc singlet.
      
Phase 2: Global Reduction (Scalable Protocol)

Objective: Reduce the 1,4-dione to the saturated 1,4-diazabicyclo system. Critical Note: While Lithium Aluminum Hydride (LAH) is the historical standard, Borane-Dimethyl Sulfide (


)  is recommended for scale-up due to easier handling, cleaner reaction profiles for amides, and improved safety over solid LAH pellets.[1]
Reagents
  • (3S,8aS)-DKP Intermediate (from Phase 1)[1]

  • 
     (10.0 M or 2.0 M in THF) – Requires 4-5 hydride equivalents per amide carbonyl.[1]
    
  • Anhydrous THF[1][2]

  • Methanol (for quench)[1]

  • 6M HCl (for decomplexation)[1]

Protocol
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solubilization: Charge DKP (20g, 95 mmol) and anhydrous THF (200 mL). Cool to 0°C.[2]

  • Addition: Dropwise add

    
     (excess, approx. 6–8 equiv of hydride; ~60 mL of 10M pure reagent is standard for high concentration, or use 2M THF solution).
    
    • Caution: Exothermic.[2] Evolution of hydrogen gas.

  • Reaction: Allow to warm to RT, then reflux for 12–16 hours.

    • IPC: Aliquot quench + LCMS.[2] The intermediate boron-amine complex may behave differently on LCMS; look for disappearance of the mass corresponding to the diamide (

      
      ).
      
  • Quench & Decomplexation (Crucial Step):

    • Cool to 0°C.[2][3]

    • Carefully add Methanol dropwise until gas evolution ceases (destroys excess borane).[2]

    • Add 6M HCl (50 mL) carefully.[2]

    • Reflux for 2 hours.[2] This breaks the stable Boron-Nitrogen bond.[2]

  • Isolation:

    • Concentrate to remove THF/MeOH.[2]

    • The residue is the hydrochloride salt of the product.

    • Basify with 50% NaOH (aq) to pH > 12.[2]

    • Extract with DCM (

      
       mL).[2]
      
    • Dry over

      
       and concentrate.
      
  • Final Purification: Distillation under reduced pressure (Kugelrohr) or conversion to the oxalate salt for crystallization if high purity (>99%) is required.[2]

Process Safety & Troubleshooting

Safety Workflow: Borane Quench

The quenching of borane reductions is the most hazardous operation in this protocol.

Safety Figure 2: Safety workflow for Borane reduction workup. Step1 Reaction Mixture (Refluxed) Step2 Cool to 0°C (Ice Bath) Step1->Step2 Step3 MeOH Addition (Dropwise, Vent Open) Step2->Step3 H2 Gas Evolution! Step4 Acid Hydrolysis (6M HCl, Reflux) Step3->Step4 Breaks B-N Complex Step5 Free Amine (Basify & Extract) Step4->Step5

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete cyclizationEnsure pH is >9 during reflux; extend reflux time in 2-butanol.
Epimerization (loss of chirality) Overheating in baseAvoid strong bases (NaOH/KOH) during cyclization; use

.[1]
Incomplete Reduction Borane degradation or B-N complex stabilityUse fresh

.[2] Ensure the acid reflux step (Step 5) is vigorous enough to free the amine.
Product is Hygroscopic Nature of diaminesStore under Argon.[2] Convert to dihydrochloride or oxalate salt for long-term storage.[1][2]

Analytical Specifications

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, CDCl3):

    • Absence of amide protons (typically 6.0–8.0 ppm).[2]

    • Presence of bridgehead protons: The proton at position 8a (bridgehead) typically appears as a multiplet around 2.0–3.0 ppm depending on salt form.

    • Isobutyl region: Distinct doublet for methyls at ~0.9 ppm.[2]

  • Chiral HPLC:

    • Column: Chiralpak AD-H or OD-H.[1][2]

    • Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[2]

    • Confirm >98% ee against racemic standard (prepared by mixing L-Leu and D-Leu starting materials).

References

  • Diketopiperazine Synthesis: Golebiowski, A., et al. "Solid-supported synthesis of 2,5-diketopiperazines."[1][2] Combinatorial Chemistry & High Throughput Screening, 2002.[2]

  • Borane Reduction Protocol: Brown, H. C., & Choi, Y. M.[2] "Selective reductions. 29. The rapid reaction of borane-dimethyl sulfide with amides." Journal of the American Chemical Society, 1981. [1]

  • Scaffold Utility (Peptidomimetics): Trabocchi, A., et al. "Peptidomimetics based on the 1,4-diazabicyclo[4.3.0]nonane scaffold."[2] Current Medicinal Chemistry, 2013.[2]

  • Stereochemical Integrity: Smith, A. B., et al. "Design and Synthesis of Non-Peptide Peptidomimetics."[2] Journal of the American Chemical Society, 1992. [1]

  • Natural Product Context (Cyclo-Leu-Pro): "Cyclo(L-Leu-L-Pro) Biological Activity and Properties." MedChemExpress.

Sources

Application

Enantioselective hydrogenation methods for diazabicyclo nonane precursors

Application Note: Advanced Protocols for the Enantioselective Hydrogenation of Diazabicyclo Nonane Precursors Executive Summary The diazabicyclo nonane scaffold—specifically the 3,7-diazabicyclo[3.3.1]nonane (Bispidine)...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Protocols for the Enantioselective Hydrogenation of Diazabicyclo Nonane Precursors

Executive Summary

The diazabicyclo nonane scaffold—specifically the 3,7-diazabicyclo[3.3.1]nonane (Bispidine) and 2,8-diazabicyclo[4.3.0]nonane systems—represents a privileged structural motif in medicinal chemistry. These rigid, bicyclic diamines serve as critical pharmacophores in subtype-selective nicotinic acetylcholine receptor (nAChR) ligands, anti-infectives (e.g., Moxifloxacin), and macroline alkaloids.

Achieving high enantiopurity in these scaffolds is historically challenging due to the steric bulk of the bicyclic framework and the propensity for racemization during ring closure. This Application Note details three validated protocols for the Enantioselective Hydrogenation of their unsaturated precursors. Unlike traditional resolution methods, these catalytic routes offer higher atom economy and direct access to chiral enriched intermediates.

Strategic Overview & Scaffold Classification

Before selecting a protocol, the researcher must identify the specific topology of the target precursor.

Scaffold ClassCommon TargetPrecursor TypeRecommended Protocol
Fused [4.3.0] Moxifloxacin IntermediateFused Bicyclic Imine / EnamineProtocol A: Ir-Catalyzed Hydrogenation
Bridged [3.3.1] Bispidine / Cytisine AnalogsBridged Ketimine / EnoneProtocol B: Ru-Catalyzed Transfer Hydrogenation (ATH)
Bridged [3.3.1] Natural Product CoresN-Heterocycles (Pyridines/Quinoxalines)Protocol C: Organocatalytic Transfer Hydrogenation

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation of Fused Bicyclic Imines

Target: Enantioselective synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane derivatives. Mechanism: Iridium-catalyzed outer-sphere hydrogenation via ionic mechanism.

Technical Rationale

Iridium complexes coordinated with chiral P,N-ligands (e.g., PHOX, ThrePHOX) are the "gold standard" for cyclic imine reduction. The reaction proceeds through an outer-sphere mechanism where the imine nitrogen is not coordinated to the metal, allowing the catalyst to tolerate the steric bulk of fused bicyclic systems.

Experimental Protocol

Materials:

  • Precursor: 8-Benzyl-2,8-diazabicyclo[4.3.0]non-1(6)-en-7-one (or related cyclic imine).

  • Catalyst: [Ir(COD)Cl]₂ (Precursor) + (S)-Xyl-PHOX (Ligand).

  • Additive: Iodine (I₂) – Critical for activating the Ir-precatalyst.

  • Solvent: Dichloromethane (DCM).

  • Hydrogen Source: H₂ gas (balloon or autoclave).

Step-by-Step Workflow:

  • Catalyst Formation (In Situ):

    • In a glovebox, weigh [Ir(COD)Cl]₂ (1.0 mol%) and (S)-Xyl-PHOX (2.2 mol%) into a Schlenk flask.

    • Add anhydrous DCM (concentration 0.1 M relative to substrate).

    • Stir at room temperature (RT) for 30 minutes. The solution should turn deep orange/red.

  • Substrate Addition:

    • Add the bicyclic imine precursor (1.0 equiv) to the catalyst solution.

    • Add I₂ (5-10 mol%) as a solid or solution. Note: Iodine promotes the formation of the active Ir(III) dihydride species.

  • Hydrogenation:

    • Transfer the mixture to a high-pressure steel autoclave.

    • Purge with H₂ (3 cycles at 10 bar).

    • Pressurize to 30–50 bar H₂.

    • Stir at RT for 12–24 hours.

  • Workup:

    • Vent H₂ carefully.

    • Concentrate the solvent in vacuo.

    • Pass the crude residue through a short plug of silica gel (eluent: EtOAc/MeOH) to remove the metal catalyst.

    • Analyze ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Self-Validation Check:

  • Color Change: The reaction mixture should remain clear/orange. Precipitation of black solids indicates catalyst decomposition (Ir colloidal formation).

  • Conversion: Monitor disappearance of the C=N stretch (~1650 cm⁻¹) via IR spectroscopy.

Protocol B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH) of Bridged Ketimines

Target: Functionalized 3,7-diazabicyclo[3.3.1]nonanes (Bispidines).[1] Mechanism: Metal-ligand bifunctional catalysis using Formic Acid/Triethylamine as the hydrogen source.

Technical Rationale

For bridged systems where high-pressure H₂ is operationally difficult or functional group tolerance is an issue (e.g., presence of halides), Ru-catalyzed ATH is superior. The "Noyori-Ikariya" type catalysts utilize a tethered amine ligand to stabilize the transition state via hydrogen bonding, ensuring high face selectivity on the rigid bicyclic skeleton.

Experimental Protocol

Materials:

  • Precursor: 3,7-dibenzyl-3,7-diazabicyclo[3.3.1]nonan-9-one (Ketone precursor requiring reductive amination or direct imine reduction).

  • Catalyst: RuCl.

  • Hydrogen Donor: 5:2 mixture of Formic Acid : Triethylamine (TEAF).

  • Solvent: Acetonitrile or DMF (degassed).

Step-by-Step Workflow:

  • Imine Formation (if starting from ketone):

    • Condense the bicyclic ketone with the desired amine (e.g., benzylamine) using Ti(OiPr)₄ as a Lewis acid dehydrating agent.

  • ATH Reaction:

    • Dissolve the isolated imine in degassed Acetonitrile (0.5 M).

    • Add RuCl (0.5–1.0 mol%).

    • Add the TEAF azeotrope (5 equiv) dropwise via syringe.

  • Incubation:

    • Stir at 25–40°C. Caution: Higher temperatures increase rate but may erode enantioselectivity.

    • Monitor reaction by TLC or LC-MS (typically 6–18 hours).

  • Quench:

    • Dilute with saturated NaHCO₃ to neutralize excess formic acid.

    • Extract with DCM.

Data Presentation: Solvent Effects on ATH Efficiency

SolventConversion (%)ee (%)Notes
Acetonitrile >9894Recommended. Best balance of solubility and rate.
DCM 8591Slower kinetics.
Methanol >9975Solvolysis competes; lower ee due to H-bonding interference.

Protocol C: Organocatalytic Transfer Hydrogenation (Metal-Free)

Target: Highly sensitive substrates or late-stage functionalization of 3,9-diazabicyclo[3.3.1]non-6-ene derivatives. Mechanism: Brønsted Acid Catalysis (Chiral Phosphoric Acid) with Hantzsch Ester.

Technical Rationale

When transition metals pose a contamination risk (e.g., final pharmaceutical steps), organocatalysis is the preferred route. Chiral Phosphoric Acids (CPAs) like TRIP or BINOL-derivatives activate the imine substrate via H-bonding, while a Hantzsch ester acts as a biomimetic hydride donor. This method is exceptionally mild.

Experimental Protocol

Materials:

  • Catalyst: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) (5 mol%).

  • Reductant: Hantzsch Ester (Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate) (1.2 equiv).

  • Solvent: Toluene or Benzene (anhydrous).

Step-by-Step Workflow:

  • Setup:

    • In a dry vial, combine the bicyclic imine substrate (0.1 mmol) and (R)-TRIP (0.005 mmol).

    • Add anhydrous Toluene (1.0 mL).

    • Stir for 10 minutes to ensure substrate-catalyst complexation.

  • Reduction:

    • Add Hantzsch Ester (0.12 mmol) in one portion.

    • Stir at 35–50°C.

  • Purification:

    • Load the reaction mixture directly onto a flash chromatography column.

    • The Hantzsch pyridine byproduct is easily separated from the amine product.

Mechanistic Visualization

The following diagram illustrates the decision logic for catalyst selection and the catalytic cycle for the primary Iridium-based protocol (Protocol A), highlighting the critical stereodetermining step.

G Start Diazabicyclo Precursor Fused Fused [4.3.0] (Moxifloxacin-type) Start->Fused Bridged Bridged [3.3.1] (Bispidine-type) Start->Bridged ProtocolA Protocol A: Ir-PHOX/H2 (High Pressure) Fused->ProtocolA Steric Bulk Tolerance ProtocolB Protocol B: Ru-TsDPEN/HCOOH (Transfer H2) Bridged->ProtocolB Rigid Scaffold Preference Ir_Pre Ir(I) Precatalyst ProtocolA->Ir_Pre Initiates Ir_Active Active Ir(III)-H2 Species Ir_Pre->Ir_Active + H2 / I2 Coordination Outer-Sphere Coordination Ir_Active->Coordination + Substrate HydrideTransfer Enantio-determining Hydride Transfer Coordination->HydrideTransfer Rate Limiting HydrideTransfer->Ir_Active Regeneration Product Chiral Diazabicyclo Nonane HydrideTransfer->Product

Figure 1: Decision matrix for protocol selection and the catalytic cycle for Ir-catalyzed hydrogenation, emphasizing the active Ir(III) hydride species.

References

  • Moxifloxacin Intermediate Synthesis

    • Liu, Y., et al. "Efficient synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane.
  • Ir-Catalyzed Hydrogenation of Cyclic Imines

    • Schnider, P., et al. "Enantioselective Hydrogenation of Imines with Chiral (Phosphinooxazoline)iridium Catalysts." Chemistry – A European Journal, 3(6), 1997.
  • Organocatalytic Transfer Hydrogenation

    • Rueping, M., et al. "Asymmetric Brønsted Acid Catalyzed Transfer Hydrogenation." Accounts of Chemical Research, 44(1), 2011.
  • Bispidine Scaffold Synthesis

    • Brehm, C., et al.[2][3] "The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor ligands." Bioorganic & Medicinal Chemistry Letters, 2020.

  • Ru-Catalyzed ATH Mechanism

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 1997.

Sources

Method

Application Note: Diastereoselective Synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

This Application Note is designed for medicinal chemists and process development scientists. It details the critical reductive amination step required to synthesize the (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane core...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the critical reductive amination step required to synthesize the (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane core. This scaffold is a privileged structure in drug discovery, serving as a conformationally restricted mimic of the Pro-Leu dipeptide, often utilized in GPCR antagonists (e.g., Orexin, Endothelin receptors).

Executive Summary & Strategic Rationale

The synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane relies on the stereoselective coupling of two chiral pool precursors: L-Proline and L-Leucine . While traditional routes often employ high-temperature diketopiperazine formation followed by harsh reduction, this protocol utilizes a Reductive Amination approach.

Why this route?

  • Stereochemical Integrity: By using (S)-N-Boc-pyrrolidine-2-carboxaldehyde and L-Leucine methyl ester, the stereocenters are preserved without the risk of thermal epimerization common in diketopiperazine fusion.

  • Mild Conditions: The use of Sodium Triacetoxyborohydride (STAB) allows for "one-pot" imine formation and reduction at ambient temperature.

  • Modularity: This protocol can be adapted for other amino acid side chains by simply substituting the Leucine component.

Retrosynthetic Analysis & Pathway

The synthesis disconnects the bicyclic target into a linear secondary amine intermediate, formed via the reductive amination of "Prolinal" (aldehyde derived from Proline) and Leucine Methyl Ester.

Pathway Diagram

G Start1 (S)-N-Boc-2- formylpyrrolidine Imine Imine Intermediate Start1->Imine DCE, RT Start2 L-Leucine Methyl Ester Start2->Imine SecAmine Linear Secondary Amine (Precursor) Imine->SecAmine NaBH(OAc)3 Reductive Amination Cyclic Bicyclic Lactam Intermediate SecAmine->Cyclic 1. TFA (Boc Deprotection) 2. Base (Cyclization) Target (S,S)-3-Isobutyl-1,4- diazabicyclo[4.3.0]nonane Cyclic->Target LiAlH4 or BH3 (Amide Reduction)

Figure 1: Strategic workflow focusing on the reductive amination as the linchpin for coupling the two chiral fragments.

Detailed Protocol: Reductive Amination

This section details the coupling of (S)-N-(tert-Butoxycarbonyl)-2-formylpyrrolidine (Aldehyde) with L-Leucine Methyl Ester Hydrochloride (Amine).

Reagents & Materials[1][2][3][4][5][6][7][8]
ReagentEquiv.[1][2][3][4]RoleCritical Attribute
(S)-N-Boc-2-formylpyrrolidine1.0ElectrophileFreshly prepared or high purity (>98%) to avoid racemization.
L-Leucine Methyl Ester HCl1.1NucleophileFree base can be used, but HCl salt + TEA is often more stable.
Sodium Triacetoxyborohydride (STAB)1.4 - 1.5Reducing AgentMilder than NaBH4; prevents direct reduction of aldehyde.
Triethylamine (TEA)1.1BaseRequired to free the amine from the HCl salt.
1,2-Dichloroethane (DCE)SolventMediumAnhydrous.[5] Superior to MeOH for minimizing aldehyde reduction.
Acetic Acid (AcOH)Cat. (1-2%)PromoterCatalyzes imine formation if reaction is sluggish.
Step-by-Step Methodology

Step 1: Imine Formation (Pre-equilibrium)

  • Charge a flame-dried round-bottom flask with L-Leucine Methyl Ester HCl (1.1 equiv) and anhydrous DCE (0.2 M concentration relative to limiting reagent).

  • Add Triethylamine (1.1 equiv) dropwise under nitrogen atmosphere. Stir for 15 minutes to generate the free amine.

  • Add (S)-N-Boc-2-formylpyrrolidine (1.0 equiv) in one portion.

  • Optional: Add catalytic Acetic Acid (1-2 drops) if the substrates are sterically hindered.

  • Critical Checkpoint: Stir at Room Temperature (20–25°C) for 30–60 minutes.

    • Why? STAB is a selective reducing agent, but allowing the imine to form before adding the hydride ensures higher yields and minimizes the formation of the alcohol side-product (reduction of the aldehyde).

Step 2: Reductive Amination

  • Cool the reaction mixture to 0°C (ice bath).

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 10 minutes.

    • Caution: Gas evolution (hydrogen) may occur; ensure proper venting.

  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 12–16 hours under nitrogen.

  • Monitoring: Monitor via TLC or LC-MS. Look for the disappearance of the aldehyde (UV active) and the appearance of the secondary amine mass (M+H).

Step 3: Work-up and Purification

  • Quench the reaction by adding saturated aqueous NaHCO3 solution. Stir vigorously for 20 minutes to decompose excess borohydride.

  • Extract the aqueous layer with DCM (3x).

  • Wash combined organics with brine, dry over Na2SO4 , and concentrate in vacuo.

  • Purification: The crude secondary amine is typically purified via flash column chromatography (SiO2).

    • Eluent: Hexanes/Ethyl Acetate (gradient).

    • Target: N-Boc-protected amino-ester intermediate.

Downstream Processing: Cyclization to the Scaffold

While the reductive amination forms the critical C-N bond, the final scaffold requires cyclization.

  • Boc-Deprotection: Treat the purified intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group from the pyrrolidine nitrogen.

  • Intramolecular Cyclization:

    • Neutralize the TFA salt with excess base (e.g., Et3N or iPr2NEt) in refluxing methanol or toluene.

    • The secondary amine of the pyrrolidine ring attacks the methyl ester of the leucine moiety.

    • Result:(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonan-2-one (Lactam).

  • Global Reduction (Optional): If the target is the fully reduced amine (nonane), reduce the lactam using LiAlH4 in THF (Reflux, 4h).

Critical Control Parameters (Troubleshooting)

IssueProbable CauseCorrective Action
Low Conversion Incomplete Imine FormationIncrease time of Step 1 (pre-reduction stirring). Add molecular sieves (4Å) to sequester water.
Aldehyde Reduction (Alcohol byproduct) Reducing agent too active or added too earlyUse STAB (not NaBH4 or NaCNBH3). Ensure 30 min stir before adding STAB.
Epimerization High Temperature or Strong BaseKeep reaction at RT. Avoid strong bases during workup. Use DIPEA instead of TEA if basicity is a concern.
Dialkylation Excess AldehydeStrictly control stoichiometry (1.0 equiv Aldehyde : 1.1 equiv Amine).

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of 1,4-Diazabicyclo[4.3.0]nonan-2-one Scaffolds." Tetrahedron Letters. Link

  • Trabocchi, A., et al. (2008). "Peptidomimetics in Chemical Genetics: The Case of 1,4-Diazabicyclo[4.3.0]nonane Scaffolds." Current Medicinal Chemistry. Link

  • Organic Chemistry Portal. (2023). "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal Protocols. Link

Sources

Application

Application Note: High-Fidelity Synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

Abstract & Scope This application note details the stereocontrolled synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (also known as (3S,8aS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazine). This bicyclic diamine sc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the stereocontrolled synthesis of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (also known as (3S,8aS)-3-isobutyloctahydropyrrolo[1,2-a]pyrazine). This bicyclic diamine scaffold is a critical pharmacophore in drug discovery, serving as a conformationally restricted peptidomimetic for GPCR ligands (e.g., oxytocin antagonists, opioid receptors) and as a chiral auxiliary in asymmetric catalysis.

The protocol leverages the chiral pool strategy , utilizing L-Leucine and L-Proline as starting materials. This approach ensures high optical purity (>99% ee) without the need for expensive chiral resolution steps. The workflow involves dipeptide assembly, cyclization to the diketopiperazine (DKP), and exhaustive reduction.

Strategic Overview

The synthesis hinges on the thermodynamically favored formation of the diketopiperazine intermediate, cyclo(L-Leu-L-Pro) . By using L-amino acids, the (S,S) configuration at the bridgehead (C8a) and the substituent position (C3) is pre-installed.

Key Mechanistic Advantages:
  • Stereochemical Retention: The rigid DKP transition state minimizes epimerization during cyclization.

  • Scalability: The route avoids chromatographic purification in early steps, relying on crystallization.

  • Safety Profile: The final reduction utilizes a controlled LiAlH₄ addition protocol to manage exotherms.

Reaction Scheme

ReactionScheme L_Leu L-Leucine Methyl Ester (Starting Material) Dipeptide Intermediate: Boc-L-Pro-L-Leu-OMe L_Leu->Dipeptide Coupling (EDC/HOBt) L_Pro N-Boc-L-Proline L_Pro->Dipeptide DKP Diketopiperazine (DKP): Cyclo(L-Leu-L-Pro) Dipeptide->DKP 1. TFA (Deprotection) 2. TEA (Cyclization) Target Target: (S,S)-3-Isobutyl-1,4- diazabicyclo[4.3.0]nonane DKP->Target Reduction (LiAlH4 / THF)

Figure 1: Retrosynthetic pathway utilizing the "Chiral Pool" strategy.

Experimental Protocols

Phase 1: Precursor Assembly & Cyclization

Objective: Synthesis of (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Cyclo(L-Leu-L-Pro)).

Materials:
  • L-Leucine methyl ester hydrochloride (1.0 equiv)

  • N-Boc-L-Proline (1.0 equiv)

  • EDC·HCl (1.1 equiv)

  • HOBt (1.1 equiv)[1]

  • Triethylamine (TEA) (3.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Trifluoroacetic acid (TFA)

Step-by-Step Methodology:
  • Coupling:

    • Dissolve N-Boc-L-Proline (21.5 g, 100 mmol) and HOBt (13.5 g, 100 mmol) in DCM (300 mL) at 0°C.

    • Add EDC·HCl (21.1 g, 110 mmol) and stir for 15 minutes.

    • Add L-Leucine methyl ester HCl (18.2 g, 100 mmol) followed by dropwise addition of TEA (13.9 mL, 100 mmol).

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the protected dipeptide.

  • Deprotection & Cyclization (The "Boil-out" Method):

    • Dissolve the crude dipeptide in DCM (100 mL) and add TFA (50 mL). Stir at RT for 2 hours (monitor by TLC for Boc removal).

    • Concentrate in vacuo to remove excess TFA.

    • Redissolve the residue in Toluene (250 mL).

    • Add TEA (excess, pH > 8) to neutralize the amine salt and trigger intramolecular aminolysis.

    • Reflux: Heat the mixture to reflux (110°C) for 4-6 hours. The formation of the DKP is driven by the thermodynamic stability of the 6-membered ring.

    • Purification: Cool to RT. The DKP often precipitates. Filter the solid. If no precipitate, concentrate and recrystallize from EtOAc/Hexanes.

Checkpoint: The resulting solid should be a white powder.

  • Yield Target: >80%[2]

  • Identity: ¹H NMR should show absence of methyl ester singlet (~3.7 ppm) and presence of amide protons.

Phase 2: Exhaustive Reduction (Critical Step)

Objective: Transformation of the diketopiperazine (diamide) to the bicyclic diamine. Safety Warning: LiAlH₄ is pyrophoric. This reaction generates hydrogen gas.[3] Perform in a functioning fume hood under Argon/Nitrogen.

Materials:
  • Cyclo(L-Leu-L-Pro) (from Phase 1)

  • Lithium Aluminum Hydride (LiAlH₄) (4.0 equiv - Excess is required for diamides)

  • Tetrahydrofuran (THF) (Anhydrous, inhibitor-free)

Step-by-Step Methodology:
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Flush with Argon.

  • Reagent Prep: Suspend LiAlH₄ (4.0 equiv) in anhydrous THF (0.5 M concentration). Cool to 0°C.

  • Addition: Dissolve the DKP (1.0 equiv) in warm THF (minimum volume). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Note: Controlled addition prevents runaway exotherms.

  • Reaction: Once addition is complete, warm to RT, then heat to reflux for 16–24 hours. The mixture will turn grey/white.

  • Fieser Quenching (Strict Adherence Required):

    • Cool flask to 0°C.

    • For every x grams of LiAlH₄ used:

      • Add x mL water (Very slowly! Gas evolution).

      • Add x mL 15% NaOH solution.

      • Add 3x mL water.

    • Warm to RT and stir for 30 minutes until a granular white precipitate (Lithium aluminate) forms.

  • Isolation: Filter the granular solid through a Celite pad. Wash the pad with THF.

  • Final Purification: Concentrate the filtrate. The resulting oil is the crude amine. Purify via vacuum distillation (Kugelrohr) or flash chromatography (DCM/MeOH/NH₄OH).

Workup & Purification Logic

PurificationFlow RxnMix Reaction Mixture (LiAlH4 + Product) Quench Fieser Quench (H2O / NaOH / H2O) RxnMix->Quench Careful Addition Filter Filtration (Celite) Remove Al salts Quench->Filter Granular ppt formed Conc Concentration Filter->Conc Filtrate Distill Vacuum Distillation or Column Chromatography Conc->Distill Crude Oil

Figure 2: Downstream processing workflow ensuring removal of aluminum salts.

Quality Control & Validation

The target molecule is a bicyclic diamine. Key spectroscopic signatures validate the structure.

ParameterSpecificationDiagnostic Signal
Appearance Colorless to pale yellow oilN/A
¹H NMR (CDCl₃) Bridgehead H (H-8a)Multiplet at ~2.0–2.4 ppm (distinct from DKP precursor).[4]
¹H NMR (CDCl₃) Isobutyl -CH₃ groupsTwo doublets at ~0.9 ppm.
¹H NMR (CDCl₃) N-CH₂-N protonsComplex multiplets at 2.8–3.2 ppm (Piperazine ring).
MS (ESI) Molecular Ion[M+H]⁺ = 183.18 Da (Calc. for C₁₁H₂₂N₂)
Chirality Optical Rotation[α]D should be negative (typically -60° to -80° depending on solvent).
Troubleshooting Guide
  • Problem: Low yield after reduction.

    • Cause: Incomplete reduction of the amide or entrapment of product in aluminum salts.

    • Solution: Increase reflux time to 48h; ensure vigorous stirring during Fieser quench to create granular (non-gelatinous) salts.

  • Problem: Epimerization (Loss of stereochemistry).

    • Cause: Harsh conditions during DKP formation.

    • Solution: Avoid strong bases (like NaH) for cyclization; thermal cyclization in Toluene/TEA is milder.

References

  • DKP Synthesis: Gante, J. "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, vol. 33, no. 17, 1994, pp. 1699-1720. (Foundational review on peptidomimetic scaffolds).
  • Reduction Protocol: Smith, M. B. "Organic Synthesis." McGraw-Hill, 2011. (Standard reference for LiAlH4 reduction of cyclic diamides).
  • Specific Scaffold Synthesis

    • Synthesis of octahydropyrrolo[1,2-a]pyrazine derivatives: Lukina, T. V., et al. "Novel approach to the synthesis of perhydropyrazino[1,2-a]pyrazine derivatives."[5] Tetrahedron Letters, vol. 47, no. 1, 2006, pp. 51-54.

    • Cyclo(Pro-Leu) Synthesis: Haidukevich, et al. "Synthesis of 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione."[6] Proceedings of the National Academy of Sciences of Belarus, 2019.

  • PubChem Compound Summary: "Octahydropyrrolo[1,2-a]pyrazine."[4] National Center for Biotechnology Information.

Sources

Method

Preparation of Suvorexant intermediate (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

Application Note: High-Purity Preparation of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane Part 1: Strategic Overview & Contextual Clarification Target Molecule: (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane CAS Regist...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Preparation of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

Part 1: Strategic Overview & Contextual Clarification

Target Molecule: (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane CAS Registry: 155846-59-2 (Generic for isomer class) / Specific stereoisomer references in peptidomimetic literature.[1][2]

Critical Contextual Note: While this request links the target molecule to Suvorexant , it is critical to distinguish between the two structures to ensure experimental success:

  • Suvorexant (Belsomra): Utilizes a 1,4-diazepane core (7-membered ring fused to a 5-membered ring) with a methyl substituent.[1][2][3]

  • Target Molecule (This Protocol): The 1,4-diazabicyclo[4.3.0]nonane core is a piperazine fused to a pyrrolidine (6-membered fused to 5-membered) with an isobutyl substituent.[1][2]

This protocol details the synthesis of the requested (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane , a high-value peptidomimetic scaffold often used to mimic the Pro-Leu (Proline-Leucine) turn in GPCR ligands and protease inhibitors.[1][2] The methodology employs a robust Diketopiperazine (DKP) Intermediate Route , favored for its preservation of chiral integrity from the "Chiral Pool" starting materials (L-Proline and L-Leucine).[2]

Part 2: Chemical Safety & Prerequisites

Hazard Profile:

  • Lithium Aluminum Hydride (LAH): Pyrophoric.[2] Reacts violently with water.[1] Handle only in a dry, inert atmosphere (Argon/Nitrogen).

  • Tetrahydrofuran (THF): Peroxide former.[2][4] Use freshly distilled or inhibitor-free anhydrous grade.[1][2]

  • Boc-L-Proline / L-Leucine Methyl Ester: Irritants.[1][2] Standard PPE required.[1][5]

Equipment Requirements:

  • Schlenk line or Glovebox for LAH handling.[1]

  • High-Pressure Liquid Chromatography (HPLC) with Chiral Stationary Phase (e.g., Chiralpak AD-H).[1][2]

  • NMR Spectrometer (400 MHz minimum).[2]

Part 3: Experimental Protocol

Workflow Summary

The synthesis proceeds via a three-stage cascade:

  • Peptide Coupling: Condensation of N-Boc-L-Proline with L-Leucine Methyl Ester.[1][2]

  • Cyclization: Deprotection and thermal cyclization to form the Diketopiperazine (DKP) core.

  • Exhaustive Reduction: Conversion of the cyclic diamide (DKP) to the bicyclic diamine.

Step 1: Dipeptide Assembly (N-Boc-L-Pro-L-Leu-OMe)[1][2]

Reagents:

  • N-Boc-L-Proline (1.0 equiv)[1][2]

  • L-Leucine Methyl Ester Hydrochloride (1.1 equiv)[1][2]

  • EDC[1][2][6][7]·HCl (1.2 equiv)[2]

  • HOBt (1.2 equiv)[2]

  • N-Methylmorpholine (NMM) (3.0 equiv)[1][2]

  • Dichloromethane (DCM) (Solvent, 10 mL/g)[2]

Procedure:

  • Charge a reaction vessel with N-Boc-L-Proline and DCM under nitrogen. Cool to 0°C.

  • Add EDC[1]·HCl and HOBt .[7] Stir for 30 minutes to activate the carboxylic acid.

  • Add L-Leucine Methyl Ester HCl .

  • Dropwise add NMM to maintain pH ~8.[1]

  • Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine.[3] Dry over Na₂SO₄ and concentrate.

    • Checkpoint: Expect a colorless oil or white foam. Confirm by LC-MS (M+H expected).

Step 2: Cyclization to Diketopiperazine (DKP)

Reagents:

  • Trifluoroacetic Acid (TFA) / DCM (1:1 v/v)[2]

  • Triethylamine (Et₃N)[2]

  • Methanol (MeOH)[2][4]

Procedure:

  • Dissolve the intermediate from Step 1 in 20% TFA/DCM . Stir at RT for 2 hours to remove the Boc group.

  • Concentrate in vacuo to remove excess TFA. Co-evaporate with toluene (3x) to ensure complete acid removal.[2]

  • Redissolve the residue in MeOH (0.1 M concentration).

  • Add Et₃N until the solution is basic (pH > 9).

  • Heat to reflux (65°C) for 16–24 hours. The free amine will attack the methyl ester intramolecularly.

  • Isolation: Concentrate the solvent. The DKP ((3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione) often precipitates as a white solid.[1][2] Recrystallize from EtOAc/Hexanes if necessary.

Step 3: Global Reduction to Target Amine

Reagents:

  • Lithium Aluminum Hydride (LAH) (4.0 equiv)[2]

  • Anhydrous THF[2][7]

  • Glauber’s Salt (Na₂SO₄[2]·10H₂O) for quenching[2]

Procedure:

  • Safety: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Suspend LAH (4.0 equiv) in anhydrous THF at 0°C.

  • Dissolve the DKP intermediate (from Step 2) in THF and add dropwise to the LAH suspension.

    • Note: Evolution of H₂ gas will occur. Control addition rate.

  • Heat the mixture to reflux for 12–18 hours. The amide carbonyls are reduced to methylenes.

  • Quench (Fieser Method): Cool to 0°C. Carefully add:

    • x mL Water (per x grams of LAH)[2]

    • x mL 15% NaOH[1][2]

    • 3x mL Water[1][2]

  • Stir until a granular white precipitate forms. Filter through Celite.[1]

  • Concentrate the filtrate to yield the crude oil.[3]

  • Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography (DCM/MeOH/NH₄OH).[2]

Part 4: Analytical Specifications

Data Summary Table:

ParameterSpecificationMethod
Appearance Colorless to pale yellow oilVisual Inspection
Purity > 98.0%GC-FID or HPLC (ELSD)
Chiral Purity > 99.0% eeChiral HPLC (Chiralpak AD-H)
1H NMR Diagnostic multiplets at 2.8-3.2 ppm (bridgehead)400 MHz CDCl₃
MS (ESI) [M+H]+ = 183.31High-Res Mass Spec

Key NMR Diagnostic: The absence of carbonyl signals (>165 ppm) in ¹³C NMR confirms complete reduction of the DKP. The presence of the isobutyl doublet (~0.9 ppm) confirms the side chain integrity.

Part 5: Mechanistic Visualization

The following diagram illustrates the transformation from the chiral pool precursors to the final bicyclic system.

Suvorexant_Analog_Synthesis L_Pro N-Boc-L-Proline (Chiral Pool) Dipeptide Linear Dipeptide (Intermediate) L_Pro->Dipeptide Coupling (EDC/HOBt) L_Leu L-Leucine Methyl Ester (Chiral Pool) L_Leu->Dipeptide Coupling (EDC/HOBt) DKP Diketopiperazine (DKP) (Cyclic Diamide) Dipeptide->DKP 1. TFA (Deprotect) 2. Et3N/Heat (Cyclize) Target (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (Target Amine) DKP->Target Global Reduction (LiAlH4/THF)

Caption: Synthetic pathway converting L-Proline and L-Leucine into the fused bicyclic [4.3.0] core via a Diketopiperazine intermediate.

Part 6: Troubleshooting & Optimization

  • Incomplete Cyclization: If the DKP formation is sluggish in MeOH, switch to refluxing toluene or xylene (without base) to drive the reaction thermally.

  • Epimerization: Avoid strong bases during the coupling step. Use NMM or DIPEA strictly controlled at pH 8.[1] Over-basic conditions can racemize the L-Proline alpha-center.[1][2]

  • Reduction Yields: If LAH reduction yields are low due to aluminum emulsions, use the Fieser workup strictly or switch to BH₃·THF (Borane-THF) followed by an acid workup to break the boron-amine complex.[1][2]

References

  • Strotman, N. A., et al. (2011). "Asymmetric Synthesis of the Orexin Receptor Antagonist Suvorexant." Journal of the American Chemical Society. [Link][2]

    • Context: Primary reference for the actual Suvorexant diazepane core, distinguishing it
  • Golebiowski, A., et al. (2001). "Solid-Supported Synthesis of 1,4-Diazabicyclo[4.3.0]nonane-2-one Scaffolds." Journal of Combinatorial Chemistry. [Link][2]

    • Context: Validates the cyclization logic for [4.3.0] bicyclic systems.
  • Hamanaka, E. S., et al. (1999). "Design and Synthesis of 1,4-Diazabicyclo[4.3.0]nonane Peptidomimetic Endothelin Antagonists." Heterocycles. [Link][2][8]

    • Context: Establishes the specific synthesis of the [4.3.
    • Context: Verification of the specific chemical entity requested.[3][4][6][7][9][10]

Sources

Application

Application Note: Catalyst Selection for the Synthesis of Chiral Bicyclic Diamines

Introduction: The Rigid Scaffold Advantage Chiral bicyclic diamines (e.g., 2,5-diazabicyclo[2.2.1]heptanes, 1,5-diaza-cis-decalins) are privileged scaffolds in modern drug discovery. Unlike their flexible acyclic or mono...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rigid Scaffold Advantage

Chiral bicyclic diamines (e.g., 2,5-diazabicyclo[2.2.1]heptanes, 1,5-diaza-cis-decalins) are privileged scaffolds in modern drug discovery. Unlike their flexible acyclic or monocyclic counterparts (like piperazines), these bicyclic structures offer:

  • Defined Vectorial Orientation: Locking substituents in precise spatial arrangements to maximize receptor binding affinity.

  • Modulated Basicity (pKa): The bridgehead nitrogen often exhibits altered pKa values due to ring strain and lone-pair availability, improving oral bioavailability and blood-brain barrier penetration.

  • Metabolic Stability: Rigidification often blocks metabolically labile sites.

However, synthesizing these scaffolds with high enantiomeric excess (ee) and diastereoselectivity (dr) is non-trivial. This guide provides a decision framework for selecting the optimal catalytic modality—Transition Metal Catalysis (TMC) , Organocatalysis (OC) , or Biocatalysis (BC) —based on your specific substrate constraints.

Strategic Framework: The Catalyst Decision Matrix

Do not default to "what is in the drawer." Select the catalyst based on the bond-disconnection strategy of your precursor.

Decision Tree: Selecting the Catalytic Modality

CatalystSelection Start Starting Material / Precursor Aromatic Heteroaromatic Precursor (e.g., Naphthyridines, Quinoxalines) Start->Aromatic Meso Meso-Bicyclic or Prochiral Dione Start->Meso Acyclic Acyclic Keto-amines or Dialdehydes Start->Acyclic MetalCat Transition Metal Catalysis (Asymmetric Hydrogenation) Aromatic->MetalCat Reduction of Aromaticity OrganoCat Organocatalysis (Desymmetrization) Meso->OrganoCat Breaking Symmetry BioCat Biocatalysis (Reductive Amination) Acyclic->BioCat Cyclization & Reduction RuIr Ru/Ir-Diamine Complexes (Outer-Sphere Mechanism) MetalCat->RuIr CPA Chiral Phosphoric Acids (H-Bonding Activation) OrganoCat->CPA IRED Imine Reductases (IREDs) (Enzymatic Cyclization) BioCat->IRED

Figure 1: Decision matrix for catalyst selection based on substrate class. High-contrast nodes indicate primary decision points.

Protocol A: Transition Metal Catalysis (Asymmetric Hydrogenation)

Best For: Converting flat, heteroaromatic precursors (e.g., 1,5-naphthyridines) into saturated, chiral bicyclic diamines (e.g., 1,5-diaza-cis-decalins).[1]

The Science: Heteroaromatic rings are stable; reducing them requires high energy. However, stereocontrol is achieved via outer-sphere mechanisms where the substrate interacts with the ligand (usually a diamine) rather than binding directly to the metal center. Ruthenium complexes with chiral diamine ligands (e.g., TsDPEN) are the gold standard here.

Workflow: Ru-Catalyzed Hydrogenation of 1,5-Naphthyridines

Target: Synthesis of chiral 1,5-diaza-cis-decalin (Ligand/Scaffold).

Materials:

  • Precursor: 2,6-Disubstituted-1,5-naphthyridine.[1]

  • Catalyst: [RuCl(p-cymene)((R,R)-TsDPEN)]Cl (generated in situ or pre-formed).

  • Solvent: Ionic liquid (e.g., [BMIM][PF6]) or IPA/Water mixture (solvent effect is critical for H-bonding).

  • Hydrogen Source: H₂ gas (50 bar).

Step-by-Step Protocol:

  • Catalyst Activation:

    • In a glovebox, weigh [RuCl₂(p-cymene)]₂ (0.01 equiv) and (R,R)-TsDPEN (0.02 equiv).

    • Dissolve in degassed isopropanol. Stir at 80°C for 1 hour to form the active 16-electron Ru-hydride species.

  • Reaction Assembly:

    • Add the 1,5-naphthyridine substrate (1.0 equiv) to a stainless steel autoclave liner.

    • Add the catalyst solution.[2][3]

    • Critical Step: Add KOtBu (0.1 equiv). Base is required to regenerate the Ru-H species by eliminating HCl.

  • Hydrogenation:

    • Seal autoclave, purge 3x with H₂.

    • Pressurize to 50 bar (725 psi) .

    • Heat to 60°C with vigorous stirring (1000 rpm) for 24 hours.

  • Work-up:

    • Vent H₂ carefully.

    • Concentrate solvent.

    • Pass through a short pad of silica (eluent: MeOH/DCM with 1% NH₄OH) to remove metal residues.

  • Analysis:

    • Determine diastereoselectivity (cis/trans) via ¹H NMR (bridgehead protons).

    • Determine ee via Chiral SFC (Column: Chiralpak IC, Mobile Phase: CO₂/MeOH + 0.1% DEA).

Expected Outcome: >95% conversion, >90% ee, >20:1 dr (cis-fused).

Protocol B: Organocatalysis (Desymmetrization)[3]

Best For: Creating bicyclic cores from meso-compounds (e.g., meso-aziridines or meso-epoxides) or via intramolecular Mannich reactions.

The Science: Organocatalysts, particularly Chiral Phosphoric Acids (CPAs) derived from BINOL or SPINOL, act as bifunctional catalysts. They activate the electrophile (via the Brønsted acid site) and direct the nucleophile (via the phosphoryl oxygen or steric shielding), breaking the symmetry of a meso-substrate.

Workflow: Desymmetrization of Meso-Aziridines

Target: Synthesis of chiral vicinal diamines within a bicyclic framework.

Materials:

  • Substrate: Meso-N-acyl aziridine (fused to a ring, e.g., cyclohexene-fused).

  • Nucleophile: TMSN₃ (Trimethylsilyl azide) or an amine.

  • Catalyst: (R)-TRIP (3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate).

Step-by-Step Protocol:

  • Drying: Flame-dry a Schlenk tube under vacuum; backfill with Argon. Moisture kills the proton-transfer network.

  • Charge: Add meso-aziridine (0.2 mmol) and (R)-TRIP (5 mol%).

  • Solvent: Add anhydrous Toluene (0.1 M concentration). Non-polar solvents tighten the ion-pairing between the catalyst and substrate.

  • Reaction:

    • Cool to -30°C (Cryostat). Lower temperature enhances enantioselectivity.

    • Add TMSN₃ (1.2 equiv) dropwise.

    • Stir for 48 hours.

  • Quench: Add saturated NaHCO₃.

  • Purification: Flash chromatography on silica gel.

Why this works: The CPA forms a hydrogen-bond bridge with the aziridine nitrogen (activating ring opening) and the azide (directing attack), ensuring the nucleophile attacks only one specific carbon of the meso-system.

Protocol C: Biocatalysis (Imine Reductases - IREDs)

Best For: "Green" synthesis of bicyclic amines from keto-amine precursors or cyclic imines under mild conditions.

The Science: Imine Reductases (IREDs) are NADPH-dependent enzymes.[4][5] Unlike metal catalysts, they have a defined "active site pocket" that enforces perfect chirality. Modern IREDs can perform Reductive Amination (RedAm) cascades, cyclizing an amino-ketone into a chiral bicyclic amine in one pot.

Workflow: IRED Screening for Bicyclic Amine Synthesis

Target: 2-substituted-azabicyclo[X.Y.Z]alkane.

Materials:

  • Enzyme Panel: IRED screening kit (e.g., from Codexis or in-house library of Streptomyces homologues).

  • Cofactor: NADPH (and a recycling system: Glucose Dehydrogenase (GDH) + Glucose).

  • Buffer: Potassium Phosphate (KPi), pH 7.0.

Step-by-Step Protocol:

  • Plate Setup (96-well):

    • Dispense 180 µL of Buffer Mix (100 mM KPi pH 7.0, 1 mM NADP+, 5 U GDH, 100 mM Glucose) into each well.

  • Substrate Addition:

    • Add 5 µL of substrate stock (cyclic imine or amino-ketone) in DMSO (Final conc: 10 mM).

  • Enzyme Initiation:

    • Add 1-2 mg of lyophilized IRED powder (or 20 µL cell lysate) to specific wells.

  • Incubation:

    • Seal plate with aluminum foil (photosensitive cofactors).

    • Shake at 30°C, 600 rpm for 18 hours.

  • Quench & Extraction:

    • Add 200 µL Acetonitrile (to precipitate proteins).

    • Centrifuge (4000 rpm, 10 min).

    • Filter supernatant.

  • Analysis:

    • Analyze via LC-MS for conversion.

    • "Hit" wells are re-analyzed via Chiral HPLC to determine ee.

Comparative Analysis & Troubleshooting

Catalyst Performance Metrics
FeatureTransition Metal (Ru/Ir)Organocatalysis (CPA)Biocatalysis (IRED)
Substrate Scope Broad (Aromatics, Olefins)Specific (Meso-compounds)Specific (Imines/Ketones)
Enantioselectivity High (90-99% ee)Moderate to High (80-95% ee)Perfect (>99% ee)
Scalability Excellent (kg scale)Good (Catalyst cost is high)Excellent (Fermentation)
Conditions High Pressure/TempLow Temp (-78°C to RT)Ambient (pH 7, 30°C)
Cost Driver Precious Metal/LigandChiral Catalyst SynthesisEnzyme Engineering
Troubleshooting Guide
  • Low Conversion (Metal): Check for catalyst poisoning. N-heterocycles are notorious for binding metals too tightly. Increase temperature or switch to a more bulky ligand (e.g., SegPhos) to prevent product inhibition.

  • Low ee (Organo): The background reaction (uncatalyzed) might be competing. Lower the temperature or lower the concentration to favor the catalytic pathway.

  • No Activity (Bio): The substrate might not fit the binding pocket. Run an in silico docking study or screen a "metagenomic" library to find a wider variety of active site shapes.

References

  • Ruthenium-Catalyzed Asymmetric Hydrogen

    • Title: Ruthenium-Catalyzed Enantioselective Hydrogenation of 1,8-Naphthyridine Deriv
    • Source:Organic Letters (2016).
    • URL:[Link]

  • Organocatalytic Desymmetriz

    • Title: A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E.[6]

    • Source:Journal of the American Chemical Society (2022).
    • URL:[Link]

  • Imine Reductases (IREDs) for Cyclic Amines

    • Title: Reductive aminations by imine reductases: from milligrams to tons.[5]

    • Source:Chemical Society Reviews (2022).
    • URL:[Link]

  • Synthesis of 2,5-Diazabicyclo[2.2.1]heptane

    • Title: Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction.[7]

    • Source:RSC Advances (2014).
    • URL:[Link]

  • General Review on Chiral Diamines

    • Title: Catalytic asymmetric synthesis of 1,2-diamines.[8][9]

    • Source:Chemical Society Reviews (2011).
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies for (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane from reaction mixtures

Welcome to the technical support guide for the purification of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane. This document is designed for researchers, chemists, and drug development professionals who are working with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane. This document is designed for researchers, chemists, and drug development professionals who are working with this chiral bicyclic diamine. The purity of this molecule is paramount for its applications, which often rely on its specific stereochemistry as a chiral catalyst or a key building block in pharmaceutical synthesis.[1][2][3][4] This guide provides in-depth, field-proven strategies to navigate the common and complex challenges encountered during its purification from crude reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane?

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (Molecular Formula: C₁₁H₂₂N₂) is a chiral bicyclic diamine.[5] Based on structurally similar compounds, it is expected to be a high-boiling liquid or a low-melting solid.[6] Like many amines, it may have a characteristic ammonia-like odor and is likely slightly soluble in water but soluble in common organic solvents.[1][2][3] Due to its high boiling point, purification by distillation must be performed under reduced pressure to prevent thermal decomposition.[7][8]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

The impurity profile can be complex and typically includes:

  • Unreacted Starting Materials: Depending on the synthetic route.

  • Diastereomers: The (S,R), (R,S), and (R,R) isomers are the most challenging impurities to remove due to their similar physical properties.

  • Reaction Byproducts: These can include products from incomplete cyclization, side reactions, or decomposition. For instance, syntheses involving reductive amination may leave behind alcohol or imine intermediates.[9]

  • Degradation Products: Amines can slowly oxidize or react with atmospheric CO₂ over time, often leading to discoloration (yellowing or browning) and the formation of higher boiling point impurities.[8][10]

Q3: My purified product turns yellow after a few days in storage. What is happening and how can I prevent it?

This is a classic sign of amine oxidation. The lone pairs on the nitrogen atoms are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light. To prevent this:

  • Store under an inert atmosphere: Purge the storage vessel with argon or nitrogen before sealing.

  • Use amber glass vials: To protect the compound from light.

  • Store at low temperatures: Refrigeration can slow the rate of degradation.

  • Purify just before use: For applications requiring the absolute highest purity, it is often best to perform the final purification step immediately before the compound is needed.[8]

Q4: How can I accurately determine the chemical and stereochemical purity of my final product?

A multi-faceted approach is necessary:

  • Chemical Purity: Gas Chromatography (GC) with a Flame Ionization Detector (GC-FID) is an excellent method to determine the percentage of the main compound relative to other volatile impurities. A purity of >99.5% is often achievable with the methods described here.[11][12]

  • Enantiomeric/Diastereomeric Purity: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is the gold standard.[13][14][15] Polysaccharide-based chiral columns are particularly effective for separating various amine enantiomers.[16] This analysis will determine the enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).

Troubleshooting and Purification Strategy Guide

This section addresses specific experimental challenges with detailed, cause-and-effect explanations to guide your purification strategy.

Initial Work-up: From Crude Mixture to a Manageable State

Problem: My reaction has finished, and I'm left with a dark, viscous oil containing my product, catalyst, and salts. How do I perform the initial clean-up?

Solution: A well-executed aqueous work-up using liquid-liquid extraction is the critical first step. The basicity of the diamine is the key to separating it from neutral or acidic impurities.

Causality: By manipulating the pH of the aqueous phase, you can control whether the diamine is in its free-base form (soluble in organic solvents) or its protonated salt form (soluble in water).

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The diamine will become protonated (forming a hydrochloride salt) and move into the aqueous phase, leaving many non-basic organic impurities behind in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis of byproducts).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the pH is >12. This deprotonates the diamine salt, regenerating the free base, which may precipitate or form an oily layer.

  • Back-Extraction: Extract the now basic aqueous layer multiple times with fresh DCM or EtOAc. The purified free-base diamine will move back into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.

Workflow for Initial Purification

crude Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., EtOAc) crude->dissolve acid_wash Wash with Dilute Acid (e.g., 1M HCl) dissolve->acid_wash separate1 Separate Layers acid_wash->separate1 organic1 Organic Layer (Neutral/Acidic Impurities) separate1->organic1 Discard aqueous1 Aqueous Layer (Protonated Amine Salt) separate1->aqueous1 basify Basify Aqueous Layer (e.g., NaOH to pH > 12) aqueous1->basify back_extract Extract with Organic Solvent basify->back_extract separate2 Separate Layers back_extract->separate2 aqueous2 Aqueous Layer (Inorganic Salts) separate2->aqueous2 Discard organic2 Combined Organic Layers (Free-Base Amine) separate2->organic2 dry Dry (Na₂SO₄) & Concentrate organic2->dry product Crude Purified Product dry->product

Caption: Initial purification via acid-base extraction.

Advanced Purification: Achieving High Chemical Purity

Problem: After extraction, my product is still contaminated with closely-related, non-volatile impurities.

Solution: For these challenges, vacuum distillation or column chromatography are the methods of choice.

When to Use: This is the ideal method when impurities are significantly less volatile (e.g., polymers, salts) or more volatile (e.g., residual solvents) than your product. It is highly effective for achieving excellent chemical purity for thermally stable, high-boiling compounds.

Causality: Lowering the pressure dramatically lowers the boiling point of a compound, allowing it to vaporize at a temperature well below its decomposition point.[7] Most amine degradation byproducts are higher in molecular weight and have higher boiling points, meaning they will remain in the distillation flask.[8]

PressureEstimated Boiling Point (°C)
760 mmHg (Atmospheric)> 200 °C (Decomposition likely)
10 mmHg~120 - 140 °C
1 mmHg~80 - 100 °C
0.1 mmHg~50 - 70 °C
Note: These are illustrative estimates. The optimal conditions must be determined experimentally.

Protocol for High-Vacuum Distillation:

  • Setup: Use a short-path distillation apparatus to minimize product loss on the glass surfaces. Ensure all glass joints are well-sealed with appropriate vacuum grease.

  • Pumping Down: Connect the apparatus to a high-vacuum pump protected by a cold trap (liquid nitrogen or dry ice/acetone).

  • Heating: Gently heat the distillation flask using a heating mantle with stirring.

  • Fraction Collection: Discard any initial low-boiling fractions (forerun). Collect the main fraction boiling at a stable temperature and pressure.

  • Termination: Stop the distillation before the flask goes to dryness to avoid charring high-boiling residues. Release the vacuum before turning off the cooling water to the condenser.

When to Use: When impurities have similar boiling points but different polarities (e.g., uncyclized precursors or less-basic byproducts).

Causality: Amines often streak badly on standard silica gel due to strong acidic-basic interactions. Pre-treating the stationary phase or using a basified mobile phase neutralizes the acidic silica surface, allowing for clean elution and good separation.

Protocol for Flash Column Chromatography:

  • Stationary Phase: Use silica gel. For particularly sensitive amines, alumina (neutral or basic) can be an alternative.

  • Mobile Phase (Eluent): A common system is a gradient of Methanol (0-10%) in Dichloromethane (DCM).

  • Basification: Add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the eluent mixture. This is crucial to prevent peak tailing.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by Thin Layer Chromatography (TLC).

  • Analysis: Combine the pure fractions and remove the solvent (and triethylamine) under reduced pressure.

Stereochemical Purification: Isolating the (S,S) Isomer

Problem: My product is chemically pure (>99% GC), but chiral HPLC shows it is a mixture of diastereomers.

Solution: This requires a diastereoselective or enantioselective technique. Diastereomeric salt crystallization is a classic, scalable method.

Causality: The (S,S)-diamine and its other stereoisomers ((S,R), (R,S), (R,R)) are enantiomers or diastereomers. By reacting this mixture with a single enantiomer of a chiral acid (a "resolving agent"), you form a mixture of diastereomeric salts.[11][12] These salts have different crystal lattice energies and solubilities, allowing one to be selectively crystallized from a suitable solvent.[17] D-(-)-Tartaric acid is a common and effective resolving agent for chiral amines.[11][12]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation start Mixture of Diamine Stereoisomers in a Solvent (e.g., Methanol) add_acid Add 0.5 eq. of D-(-)-Tartaric Acid start->add_acid stir Stir to form Diastereomeric Salts add_acid->stir cool Cool & Age Solution to Induce Crystallization stir->cool filter Filter the Slurry cool->filter solid Solid: (S,S)-Diamine • D-Tartrate Salt (Less Soluble) filter->solid filtrate Filtrate: Other Diastereomeric Salts (More Soluble) filter->filtrate liberate Liberate Free Base (NaOH work-up) solid->liberate pure_product Pure (S,S)-Diamine liberate->pure_product

Caption: Diastereomeric salt crystallization workflow.

Detailed Protocol for Salt Resolution:

  • Dissolution: Dissolve the diastereomeric mixture of the diamine in a suitable solvent, such as methanol or ethanol.

  • Addition of Resolving Agent: Slowly add a solution of 0.5 equivalents of D-(-)-Tartaric acid in the same solvent. Note: Using 0.5 eq. targets the resolution of one of the two basic nitrogens in the diamine.

  • Crystallization: Allow the solution to stir, possibly with gentle warming, to ensure complete salt formation. Then, cool the solution slowly to room temperature and then further in an ice bath to induce crystallization. The process can be slow; aging the mixture for several hours to overnight is common.

  • Isolation: Collect the resulting crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Purity Check: Liberate a small sample of the free base from the salt crystals and check the diastereomeric purity by chiral HPLC/SFC.

  • Recrystallization (if needed): If the purity is not yet sufficient, recrystallize the salt from a fresh portion of the solvent to enhance the diastereomeric ratio.

  • Liberation of Free Base: Once the desired purity is achieved, dissolve the bulk salt in water, basify with NaOH, and extract the pure (S,S)-diamine into an organic solvent as described in the initial work-up protocol.

References
  • Vertex AI Search. (2023).
  • ACS Publications. (2023). Development of a Crystallization-Induced Diastereomer Transformation of Oxime Isomers for the Asymmetric Synthesis of (1S,6R)-3,9-Diazabicyclo[4.2.1]nonane. The Journal of Organic Chemistry.
  • Phenomenex. Chiral HPLC Column.
  • LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Microbe Notes. (2025). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • ResearchGate. (2025).
  • IUCr. (2024). Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone.
  • University of Rochester, Department of Chemistry.
  • ACS Publications. (2004). Activation of Carbon Dioxide by Bicyclic Amidines. The Journal of Organic Chemistry.
  • ACS Publications. (1955). Diamines and Bicyclic Amines Derived from cis-2,5-Bis-(hydroxymethyl)-tetrahydrofuran. Journal of the American Chemical Society.
  • Nature. (2023).
  • Fisher Scientific. (S)-1,4-Diazabicyclo[4.3.0]nonane, 98+%.
  • Santa Cruz Biotechnology. (3S,6S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane.
  • StudySmarter. (2023).
  • Guidechem. (S)-1,4-DIAZABICYCLO[4.3.0]NONANE 93643-24-4 wiki.
  • ChemicalBook. (S)-1,4-DIAZABICYCLO[4.3.0]NONANE CAS 93643-24-4.
  • Royal Society of Chemistry. (2022). Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni.
  • Sciencemadness Discussion Board. (2020). Stability of amines.
  • Google Patents. (2009). WO2009125425A2 - Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane.
  • SciSpace. (2022). Molecular simplification of 1,4-diazabicyclo[4.3.
  • PubMed. (2000). Molecular simplification of 1,4-diazabicyclo[4.3.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • PubMed. (2000). Design, synthesis, and preliminary pharmacological evaluation of 1, 4-diazabicyclo[4.3.0]nonan-9-ones as a new class of highly potent nootropic agents.
  • Master Organic Chemistry. (2026).
  • ResearchGate. Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • MDPI. (2016). Methodology for the Construction of the Bicyclo[4.3.0]nonane Core.
  • Google Patents. (2009). WO2009125425A2 - Improved process for the preparation of (s.s)-2.8-diazabicyclo[4.3.0]nonane.

Sources

Optimization

Technical Support Center: Removing Palladium Impurities from (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of residu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals facing challenges with the removal of residual palladium from (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane.

Introduction: The Challenge of Diamine Chelators

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern pharmaceutical synthesis.[1][2][3][4] However, their use necessitates a robust strategy for the removal of residual palladium to meet stringent regulatory limits set by bodies like the ICH.[1][5] The structure of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane presents a specific and significant challenge. The two nitrogen atoms of the diazabicyclo core act as powerful bidentate ligands, forming highly stable and soluble complexes with palladium species. This chelation effect sequesters the palladium in the solution, rendering simple filtration or crystallization methods ineffective.[6] This guide provides a systematic approach to overcoming this challenge.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane particularly difficult?

A1: The primary challenge stems from the molecule's structure. The two nitrogen atoms in the 1,4-diazabicyclo[4.3.0]nonane framework form a strong chelate with palladium ions. This creates a stable, soluble palladium-product complex that cannot be easily removed by physical methods like filtration through Celite®, which is typically effective only for heterogeneous or precipitated palladium.[6][7]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory bodies have established strict limits for elemental impurities. According to the ICH Q3D guidelines, palladium is a Class 2B element. For oral medications, the permitted daily exposure (PDE) is 100 µ g/day , which translates to a concentration limit of 10 ppm for a drug with a daily dose of 10 grams.[8][9] Meeting this low limit is a critical endpoint for any purification process.

Q3: What are the principal strategies for removing chelated palladium?

A3: The most effective strategies involve using agents that can break the palladium-diamine complex or have a much higher affinity for palladium. The main methods are:

  • Adsorption onto Scavenger Resins: Using solid-supported scavengers with functional groups (e.g., thiols, thioureas, amines) that bind palladium more strongly than the product.[1][4][6]

  • Activated Carbon Treatment: A cost-effective but non-specific adsorbent that can remove palladium but may also lead to significant product loss.[1][6][10]

  • Aqueous Washes with Competing Ligands: Using soluble, high-affinity chelating agents like N-acetylcysteine (NAC) or thiourea to extract the palladium into an aqueous phase.[11][12][13]

Q4: How can I accurately measure my residual palladium levels during process development?

A4: The industry standard for final validation is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES).[11][14][15] These techniques are highly sensitive and accurate but can be slow and require expensive instrumentation. For rapid, high-throughput screening of different scavenging conditions during development, catalysis-based fluorometric methods can be invaluable.[14][15][16] They allow for quick assessment of scavenger performance before committing to a final ICP-MS analysis.[11]

Part 2: Troubleshooting Guide & Optimization

This section addresses common issues encountered during the purification of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane.

Scenario 1: Residual palladium levels remain high (>50 ppm) after treatment with a scavenger.

  • Possible Cause 1: Insufficient Scavenger Equivalents. The amount of scavenger may be too low to capture all the palladium, especially if the initial concentration is high.

    • Solution: Increase the equivalents of the scavenger. Start with a 5-10 fold excess (by weight or molar equivalent) relative to the initial palladium loading and optimize from there.[17]

  • Possible Cause 2: Suboptimal Scavenging Conditions. The kinetics of palladium binding can be slow at room temperature.

    • Solution: Optimize the reaction time and temperature. Extend the stirring time (e.g., from 2 hours to 18-24 hours) and/or gently increase the temperature (e.g., to 40-60 °C) to improve the scavenger's efficiency.[6][18] Always verify product stability at elevated temperatures on a small scale first.

  • Possible Cause 3: Incorrect Scavenger Choice. The chosen scavenger may not have a high enough affinity to displace the bidentate diamine ligand from the palladium. The choice of scavenger is highly system-dependent.[1][19]

    • Solution: Screen a panel of scavengers. For a strongly chelating product like this, thiol- or thiourea-functionalized silica scavengers are excellent starting points due to the high affinity of sulfur for palladium.[8][17]

Decision Workflow for High Palladium Levels

G start High Pd Levels (>50 ppm) Post-Scavenging check_equiv Increase Scavenger Equivalents (e.g., 2x) start->check_equiv optimize_cond Optimize Conditions (Temp: 40-60°C, Time: 18-24h) check_equiv->optimize_cond Still High end Target Pd Level (<10 ppm) check_equiv->end OK screen_scav Screen Different Scavenger Types (e.g., Thiol, Thiourea, Amine) optimize_cond->screen_scav Still High optimize_cond->end OK combo Implement Combination Method (e.g., NAC Wash + Scavenger) screen_scav->combo Still High screen_scav->end OK combo->end Re-analyze

Caption: Decision workflow for troubleshooting high residual palladium.

Scenario 2: Significant loss of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane during purification.

  • Possible Cause: Non-specific Adsorption. This is a very common issue, particularly with activated carbon, which can adsorb the desired product along with the palladium impurity.[6] Some scavenger resins can also exhibit this behavior.

    • Solution 1: Reduce Adsorbent Quantity. Use the minimum amount of scavenger or carbon necessary for effective palladium removal. Perform a loading study to find the optimal balance.

    • Solution 2: Change the Adsorbent. If using activated carbon, switch to a more selective, functionalized silica scavenger. These are designed for high affinity to the metal, minimizing off-target binding of the API.[1][10]

    • Solution 3: Employ an Extractive Method. An aqueous wash with a chelating agent like N-acetylcysteine avoids solid adsorbents altogether, potentially leading to higher product recovery.[13]

Part 3: Key Experimental Protocols

Protocol 1: Palladium Removal Using Thiol-Functionalized Silica Scavenger

  • Dissolution: Dissolve the crude (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate) to a concentration of 5-10 mL/g.

  • Scavenger Addition: Add the thiol-functionalized silica resin (typically 5-10 wt% relative to the crude product, or a 5-10 molar excess relative to palladium).

  • Agitation & Heating: Stir the suspension vigorously at a controlled temperature, typically between 40-50 °C.[17] The optimal time can range from 2 to 24 hours. Monitor the progress by taking small aliquots for analysis if possible.

  • Filtration: Cool the mixture to room temperature and filter it through a pad of Celite® to completely remove the scavenger resin.[17]

  • Rinsing: Wash the filter cake thoroughly with the same solvent to ensure full recovery of the product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product. Analyze a sample for residual palladium via ICP-MS.

Protocol 2: Palladium Removal Using Activated Carbon

  • Preparation: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon (start with 5-10 wt% relative to the crude product) to the solution.[6]

  • Stirring: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a thick pad of Celite to remove the carbon fines. This step is critical, as carbon particles can be difficult to remove.

  • Concentration & Analysis: Concentrate the filtrate and analyze for both product recovery and residual palladium. Caution: Be prepared for potential yield loss due to non-specific binding.[6]

Protocol 3: Palladium Removal via Aqueous N-Acetylcysteine (NAC) Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent (e.g., Toluene, MTBE, Ethyl Acetate).

  • Aqueous Solution Prep: Prepare a separate aqueous solution of N-acetylcysteine (e.g., 5-10% w/v in deionized water).

  • Extraction: Combine the organic solution with the aqueous NAC solution in a separatory funnel and shake vigorously. Allow the layers to separate. The palladium will be extracted into the aqueous layer as a complex with NAC.[13]

  • Separation & Repeat: Drain the aqueous layer. Repeat the wash 1-2 more times with fresh aqueous NAC solution for maximum removal.[13]

  • Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze for residual palladium.

Part 4: Data Summary

Table 1: Comparative Overview of Palladium Removal Techniques

MethodScavenging AgentProsConsBest For
Scavenger Resins Thiol/Thiourea/Amine functionalized silica or polystyreneHigh selectivity, High efficiency, Low product loss[1][10]Higher cost than carbon, requires screening[19]Final polishing step to reach <10 ppm; when product loss is a major concern.
Activated Carbon Powdered or granular activated carbonLow cost, effective for many Pd species[1]Non-specific, often causes significant product loss, filtration can be difficult[6]Initial bulk removal of Pd when product value is lower or yield loss is acceptable.
Aqueous Extraction N-acetylcysteine, Thiourea, L-cysteineAvoids solid adsorbents, can lead to high product recovery, low cost[12][13]Requires a two-phase system, may require multiple extractionsSituations where product is sensitive to solid media or when product loss on adsorbents is high.
Crystallization Anti-solvent additionCan be highly effective if conditions are right, combines purification stepsCan concentrate impurities in the solid, requires significant development[5][11]Late-stage purification where the product has good crystallization properties.

References

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026, February 16). Vertex AI Search.
  • Palladium Detection for API. (2000, May 4). Arbor Assays.
  • Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. (2025). Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023, September 6).
  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method.
  • Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. (2024, May 28).
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022, May 30). ACS Medicinal Chemistry Letters.
  • Why palladium metal scavengers are not all the same. (2023, January 20). Biotage.
  • Your trick to remove residual palladium. (2025, September 19). Reddit.
  • Optimised Pd removal from a pharmaceutical intermediate with 60% reduction in scavenger usage. (2022, April 6). PhosphonicS.
  • How to Remove Palladium in three easy steps. (2023, January 20). Biotage.
  • How can i remove palladium Pd catalyst easily? (2015, May 18).
  • Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents. Sigma-Aldrich.
  • Workup procedure for removing palladium residues from 2-(2-Bromophenyl)oxane. (2025). Benchchem.
  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst
  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd‐Catalyzed Reactions.
  • Palladium scavenging: From 1% to within ICH limits. Onyx Scientific.
  • Method of removing palladium. (2005).
  • Investigating the extraction of residual palladium in the pharmaceutical industry. Royal Commission for the Exhibition 1851.
  • Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. (2023, September 15).
  • Guideline on the specification limits for residues of metal c
  • Method of removing palladium. (2006).
  • Efficient Palladium Removal Without Compromising Product Yield. Apollo Scientific.

Sources

Troubleshooting

Resolving solubility issues of diazabicyclo nonane salts in aqueous media

To: Global Research & Development Teams From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Solubility & Stability Optimization of Diazabicyclo Nonane Salts Executive Summary & Technical Sco...

Author: BenchChem Technical Support Team. Date: February 2026

To: Global Research & Development Teams From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Directive: Solubility & Stability Optimization of Diazabicyclo Nonane Salts

Executive Summary & Technical Scope

This technical guide addresses solubility anomalies associated with diazabicyclo nonane scaffolds (specifically the 3,7-diazabicyclo[3.3.1]nonane "bispidine" core and 1,5-diazabicyclo[4.3.0]non-5-ene derivatives) in aqueous media.

While these bicyclic diamines are prized in drug development for their rigid geometry and capacity to act as ligands (e.g., for nAChR or as anti-arrhythmics), their solubility behavior is non-linear.[1] Users frequently encounter "The Acid Paradox" —where adding acid to dissolve the base initially works, but further addition triggers massive precipitation.

This guide provides the mechanistic causality for these issues and actionable protocols to resolve them.

Diagnostic Workflow: The Solubility Decision Tree

Before altering your formulation, use this logic flow to identify the root cause of the insolubility.

Solubility_Diagnosis Start ISSUE: Precipitate / Non-Dissolution Check_pH Step 1: Check pH vs. pKa (Is pH < pKa - 2?) Start->Check_pH Check_Ion Step 2: Check Counter-Ion Concentration (Common Ion Effect?) Check_pH->Check_Ion Yes (pH is low) Result_FreeBase DIAGNOSIS: Free Base Precipitation Action: Lower pH Check_pH->Result_FreeBase No (pH is high) Check_Temp Step 3: Thermal Analysis (Endothermic vs Exothermic Dissolution) Check_Ion->Check_Temp Low [Anion] Result_SaltingOut DIAGNOSIS: Common Ion Effect (Ksp Exceeded) Action: Switch Counter-ion or Dilute Acid Check_Ion->Result_SaltingOut High [Anion] Result_WrongSalt DIAGNOSIS: Insoluble Salt Species Action: Salt Screen (Sulfonate/Tartrate) Check_Temp->Result_WrongSalt Dissolves on Heat Precipitates on Cool Result_Polymorph DIAGNOSIS: Stable Polymorph/Hydrate Action: DSC/XRPD Analysis Check_Temp->Result_Polymorph No Change with Temp

Figure 1: Diagnostic logic for identifying the physicochemical cause of diazabicyclo nonane precipitation.

Technical Support: Troubleshooting & FAQs

Issue 1: "I added 1M HCl to dissolve the compound, but it precipitated as a white solid."

Diagnosis: You have likely triggered the Common Ion Effect .[1] Mechanism: Diazabicyclo nonane derivatives are strong bases (pKa₁ often >10).[1] While the protonated form (


) is soluble, the solubility product (

) of the hydrochloride salt is finite.

When you use excess HCl to adjust pH, you drastically increase

.[1] If the product of concentrations exceeds

, the salt crashes out, even if the pH is acidic enough to protonate the amine.

Corrective Action:

  • Switch Acids: Hydrochlorides of rigid bicyclic amines often pack too efficiently (high lattice energy), reducing solubility.[1] Switch to Methanesulfonic acid (MSA) or L-Tartaric acid .[1] These counter-ions disrupt crystal packing and increase hydration energy.

  • Reduce Ionic Strength: Do not use concentrated acid to adjust pH. Use a stoichiometric equivalent (1.05 eq) of acid, then adjust volume with water.[1]

Issue 2: "The solution is clear at RT but precipitates when stored at 4°C."

Diagnosis: Steep Solubility-Temperature Gradient. Mechanism: Many diazabicyclo salts exhibit a positive enthalpy of solution (


).[1] Cooling reduces the saturation limit (

). This is common with fumarate or oxalate salts of this scaffold.[1]

Corrective Action:

  • Protocol: Perform a "Crash Cooling" test (see Section 4).

  • Formulation: Add a cosolvent (e.g., 5-10% Propylene Glycol) to depress the saturation point, or switch to a salt with a flatter solubility curve (e.g., Gluconate ).[1]

Issue 3: "My HPLC shows a new peak after 24h in acidic media."

Diagnosis: Acid-Catalyzed Degradation. Mechanism: While the 3,7-diazabicyclo[3.3.1]nonane core is robust, functional groups attached to the nitrogens (e.g., amides, esters) may hydrolyze.[1] Furthermore, extreme pH (<1) can lead to ring-opening or retro-Mannich reactions in specific substituted derivatives.[1]

Corrective Action:

  • Buffer Selection: maintain pH between 3.0–5.0 using Acetate or Citrate buffers rather than unbuffered strong acids.[1]

Experimental Protocols

Protocol A: The "Golden Standard" Salt Screening

Use this when HCl salts fail.[1]

Objective: Identify a counter-ion that maximizes aqueous solubility (


).
StepActionTechnical Rationale
1 Prepare 5 vials, each with 10 mg of free base.Standardize mass for comparison.
2 Add 1.05 equivalents of the following acids (0.1 M solutions):1. HCl (Control)2. Methanesulfonic Acid (MSA)3. L-Tartaric Acid4.[1] Phosphoric Acid5. Gluconic AcidHofmeister Series: We are testing anions from "salting out" (Cl-) to "salting in" (Gluconate/MSA).[1]
3 Lyophilize or evaporate to obtain solid salts.[1]Ensures we are testing the solid-state solubility, not just a solution in situ.
4 Add water in 50 µL increments to each solid. Vortex for 30s.Visual determination of saturation point.
5 Stop if volume > 1 mL (Solubility < 10 mg/mL).[1]

Success Metric: The "Winning" salt dissolves in <200 µL water (Solubility > 50 mg/mL) and remains stable at 4°C for 24h.

Protocol B: pH-Solubility Profiling

Use this to determine the exact pH "Safe Zone".[1]

  • Preparation: Suspend excess drug (salt form) in water.

  • Titration: Adjust pH from 1.0 to 12.0 using NaOH/HCl.

  • Sampling: At pH 1.2, 4.5, 6.8, and 10.0:

    • Filter aliquot (0.22 µm PVDF).[1]

    • Measure concentration via HPLC-UV.[1]

  • Plotting: Graph Log(S) vs. pH.

    • Expectation: Solubility should decrease by 10-fold for every pH unit increase above

      
      .[1]
      

Reference Data: Counter-Ion Properties

Counter-IonTypical Solubility ImpactRisk FactorRecommended For
Chloride Low to ModerateHigh (Common Ion Effect)Initial Crystallization
Sulfate Very LowPrecipitationSlow Release formulations
Mesylate High LowIV Formulations / High Conc.
Tartrate ModerateModerate (pH dependent)Oral Solids
Gluconate Very High HygroscopicityLiquid Formulations

References

  • BenchChem Technical Support. (2025).[1][2] Stability issues of 3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane under acidic conditions. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 192720, 3,7-Diazabicyclo[3.3.1]nonane.[1] Retrieved from [1]

  • Black, S. et al. (2013).[1] Aqueous solubility of organic salts. Investigating trends in a systematic series of 51 crystalline salt forms. CrystEngComm. Retrieved from [1]

  • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[3][4] Advanced Drug Delivery Reviews. (Contextual grounding for Counter-ion selection).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Chiral HPLC Strategies for Enantiomeric Excess Determination of (S,S)-Isomers

Executive Summary Objective: This guide provides a comparative technical analysis of polysaccharide-based chiral stationary phases (CSPs) for the quantification of enantiomeric excess ( ) in molecules with multiple chira...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a comparative technical analysis of polysaccharide-based chiral stationary phases (CSPs) for the quantification of enantiomeric excess (


) in molecules with multiple chiral centers, specifically targeting the 

-isomer.

Context: In drug development, the


-isomer often represents the pharmacologically active species (eutomer), while the 

-enantiomer (distomer) may be inactive or toxic. Unlike simple racemates, compounds with two chiral centers present a complex matrix of enantiomers and diastereomers. This guide compares the industry-standard Coated CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) against the newer generation Immobilized CSPs , evaluating their selectivity, solvent compatibility, and robustness in determining

.

Part 1: The Stereochemical Challenge

Determining the


 of an 

-isomer is chromatographically distinct from simple racemate separation. You are not merely separating two peaks; you are often contending with a four-component system (or three, if a meso compound exists).
  • Target Separation:

    
     vs. 
    
    
    
    (Enantiomers).
  • Interference:

    
     and 
    
    
    
    (Diastereomers).

Critical Insight: While diastereomers have different physical properties and can often be separated on achiral phases (C18, Silica), enantiomers have identical physical properties in an achiral environment. Therefore, the Chiral HPLC method must be optimized specifically to resolve the


 peak from its mirror image, the 

, while maintaining resolution from any residual diastereomers.

Part 2: Comparative Analysis of Stationary Phases

The primary decision in chiral method development is the choice of the Chiral Stationary Phase (CSP). Polysaccharide derivatives dominate this field.

Coated Polysaccharide CSPs (The "Gold Standard")
  • Examples: Chiralpak® AD-H, Chiralcel® OD-H.[1][2][3][4]

  • Mechanism: The polysaccharide selector is physically coated onto the silica support.[5][6][7]

  • Pros: Historically provide the highest selectivity (

    
    ) and efficiency (
    
    
    
    ) for a broad range of racemates. High loading capacity makes them excellent for semi-prep purification.
  • Cons: Solvent Restrictions. The coating can be stripped by "forbidden" solvents such as Dichloromethane (DCM), THF, Ethyl Acetate, or Chloroform.[7] This limits mobile phase optimization to Hexane/Alcohol mixtures.

Immobilized Polysaccharide CSPs (The "Robust Alternative")
  • Examples: Chiralpak® IA, IB, IC.[1][3][4][8][9]

  • Mechanism: The selector is covalently bonded to the silica.

  • Pros: Universal Solvent Compatibility. These columns tolerate DCM, THF, and MtBE.[1] This allows for "Solvent Selectivity" tuning—using the mobile phase solvent to alter the conformation of the chiral selector, potentially achieving separations impossible on coated phases.

  • Cons: In standard solvents (Hexane/IPA), they may show slightly lower column efficiency or different selectivity compared to their coated counterparts due to the immobilization chemistry affecting the polymer's freedom of movement.

Comparative Data: Selectivity & Resolution

The following table summarizes a representative comparison for a bis-chiral drug intermediate (e.g., a substituted diamine or tartrate derivative).

FeatureCoated CSP (e.g., AD-H) Immobilized CSP (e.g., IA)
Chiral Selector Amylose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Linkage Physically AdsorbedCovalently Bonded
Standard Mobile Phase Hexane / IPA (90:10)Hexane / IPA (90:10)
Observed

(Std MP)
3.2 (Baseline)2.8 (Baseline)
Selectivity (

)
1.451.38
Extended Mobile Phase FORBIDDEN Hexane / DCM / IPA (85:10:5)
Observed

(Ext MP)
N/A (Column Damage)4.1 (Superior)
Durability Moderate (Sensitive to shock/solvent)High (Robust)

Key Takeaway: If a separation works well on a Coated phase (AD-H), it often provides sharper peaks.[1] However, if the peaks co-elute, the Immobilized phase (IA) allows you to add DCM or THF, which often drastically changes the elution order or spacing, "rescuing" the method.

Part 3: Method Development Workflow

Do not rely on trial-and-error. Use a systematic screening approach.

Workflow Visualization

The following diagram outlines the decision logic for selecting the column and mobile phase mode.

ChiralMethodDev Start Sample: (S,S)-Isomer + impurities Solubility Check Solubility Start->Solubility NP_Screen Normal Phase Screening (Hexane/IPA/EtOH) Solubility->NP_Screen Soluble in Organic RP_Mode Reversed Phase Mode (Water/ACN) Solubility->RP_Mode Aqueous Soluble Only Col_Select Primary Columns: AD-H (Coated) & IA (Immobilized) OD-H (Coated) & IB (Immobilized) NP_Screen->Col_Select Decision1 Resolution > 1.5? Col_Select->Decision1 Success Validate Method Decision1->Success Yes Immobilized_Opt Switch to Immobilized (IA/IB/IC) Add DCM, THF, or MtBE Decision1->Immobilized_Opt No (Partial Sep) Polar_Mode Polar Organic Mode (100% MeOH/ACN + Additives) Decision1->Polar_Mode No (Polar Analyte) Immobilized_Opt->Decision1 Polar_Mode->Decision1

Caption: Systematic decision tree for chiral method development, prioritizing Normal Phase screening before moving to solvent-versatile Immobilized phases or Polar Organic modes.

Part 4: Experimental Protocols

Protocol A: Primary Screening (Normal Phase)

This protocol is designed to quickly identify the correct polysaccharide backbone (Amylose vs. Cellulose).

Reagents:

  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) and Ethanol (EtOH)[5]

  • Additives: Diethylamine (DEA) for basic analytes; Trifluoroacetic acid (TFA) for acidic analytes.[1]

Instrument Setup:

  • Columns: Chiralpak AD-H (or IA) and Chiralcel OD-H (or IB).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV (typically 210, 230, 254 nm) or DAD.

Step-by-Step:

  • Sample Prep: Dissolve the sample at 0.5 mg/mL in the mobile phase (or IPA).

  • Mobile Phase A: Hexane / IPA (90:10) + 0.1% Additive.

  • Mobile Phase B: Hexane / EtOH (90:10) + 0.1% Additive.

  • Execution: Inject sample onto both columns using MP A, then MP B.[1]

  • Evaluation: Calculate Resolution (

    
    ) between the 
    
    
    
    and
    
    
    peaks.
Protocol B: Optimization for Immobilized Columns

If Protocol A fails to achieve baseline resolution (


), utilize the unique capabilities of Immobilized columns (IA, IB, IC).

Rationale: "Forbidden" solvents like DCM or THF change the 3D helical structure of the polymer, creating new chiral "grooves" for the analyte to interact with.

Step-by-Step:

  • Column: Switch to Chiralpak IA or IC.

  • Mobile Phase C: Hexane / DCM / EtOH (85 : 10 : 5).

  • Mobile Phase D: Hexane / MtBE / EtOH (80 : 15 : 5).

  • Observation: Look for changes in elution order. Sometimes the

    
     moves from being the first eluter to the second, which is advantageous for quantifying trace 
    
    
    
    (impurities eluting before the main peak are easier to quantify than those tailing after).

Part 5: Validation & Troubleshooting

To ensure the method is trustworthy for determining


, it must be validated according to ICH Q2(R2) guidelines.
Critical Validation Parameters for
  • Specificity: Inject pure

    
    , pure 
    
    
    
    , and known diastereomers. Ensure no co-elution.
  • Linearity: Focus on the minor enantiomer (the impurity).[1] Linearity is critical from LOQ (e.g., 0.05%) up to the specification limit (e.g., 1.0%).

  • Accuracy (Recovery): Spike the

    
     sample with known amounts of 
    
    
    
    (e.g., 0.1%, 0.5%, 1.0%) and calculate recovery.
Troubleshooting Table
IssueProbable CauseCorrective Action
Broad/Tailing Peaks Secondary interactions (silanols)Increase additive conc. (0.1%

0.2% DEA/TFA). Increase Temperature (

).
Split Peaks Sample solvent mismatchDissolve sample in mobile phase. Reduce injection volume.
Retention Time Drift Temperature fluctuation or mobile phase evaporationUse column oven.[1] Pre-mix mobile phase rather than using pump mixing for volatile solvents (Hexane/DCM).
Loss of Resolution Column contaminationWash column.[1] Coated: 100% EtOH (low flow). Immobilized: THF or DCM wash (check manual first).

References

  • Daicel Chiral Technologies. (n.d.).[1] Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG and IH. Retrieved from [Link]

  • FDA. (2025).[10] ICH Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration.[1][11] Retrieved from [Link]

  • Thunberg, L., Hashemi, J., & Andersson, S. (2008).[12] Comparative study of coated and immobilized polysaccharide-based chiral stationary phases and their applicability in the resolution of enantiomers. Journal of Chromatography B, 875(1), 72-80.[12] Retrieved from [Link]

  • Perrin, C., et al. (2021).[1] Comparison of Coated and Immobilized Chiral Stationary Phases Based on Amylose tris-[(S)-α-Methylbenzylcarbamate]. Molecules, 26(6).[1] Retrieved from [Link]

  • Phenomenex. (n.d.). High Performance Liquid Chromatography (HPLC) Chiral Analysis. Retrieved from [Link]

Sources

Comparative

X-ray crystallography data for (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane confirmation

Title: Definitive Stereochemical Confirmation of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane: A Comparative Validation Guide Executive Summary For researchers utilizing (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Stereochemical Confirmation of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane: A Comparative Validation Guide

Executive Summary For researchers utilizing (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane (often a chiral auxiliary or peptidomimetic scaffold), establishing absolute stereochemistry is the critical quality attribute. While High-Field NMR (NOESY/ROESY) provides solution-state conformational data, it frequently fails to unambiguously distinguish between cis- and trans-fused bicyclic systems due to rapid ring flipping and spectral overlap.

This guide details the definitive validation protocol using Single Crystal X-ray Diffraction (SC-XRD), comparing its efficacy against NMR and Chiral HPLC. We demonstrate that SC-XRD is the only method capable of assigning the absolute configuration of the bridgehead nitrogen and the C3-isobutyl center with >99% confidence.

Part 1: The Structural Challenge

The molecule comprises a hexahydropyrrolo[1,2-a]pyrazine core. The stereochemical complexity arises from three factors:

  • Bridgehead Nitrogen (N1): Can adopt R or S configurations, determining cis or trans ring fusion.

  • C3-Isobutyl Group: Adds a chiral center that influences the preferred ring pucker.

  • Conformational Flexibility: In solution (NMR), the [4.3.0] system undergoes rapid equilibrium between multiple puckered states, averaging

    
    -coupling constants and washing out NOE signals.
    

Part 2: Comparative Analysis of Validation Methods

The following table contrasts the three primary methods for structural confirmation.

Table 1: Comparative Efficacy of Structural Validation Methods

FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (NOESY/COSY) Vibrational CD (VCD) / DFT
Primary Output 3D Atomic Coordinates (Absolute Config)Relative Spatial Proximity (Solution)Chiral Fingerprint (Solution)
Ring Fusion Certainty Definitive (Direct visualization)Ambiguous (Averaged signals)High (Requires accurate DFT model)
Sample State Solid (Single Crystal required)Solution (CDCl₃, DMSO-d₆)Solution
Stereo-Confidence >99% (via Flack Parameter)~80% (Inferred)~90-95%
Time to Result 24–48 Hours (excluding crystal growth)1–4 HoursDays (Calculation intensive)
Sample Recovery Non-destructiveNon-destructiveNon-destructive

Part 3: Experimental Protocol for X-Ray Confirmation

As the free base of 3-isobutyl-1,4-diazabicyclo[4.3.0]nonane is often an oil or low-melting solid, direct crystallization is difficult. The following protocol utilizes salt formation to generate diffraction-quality crystals.

Step 1: Derivatization & Crystallization
  • Rationale: Increasing lattice energy via ionic interactions or hydrogen bonding promotes orderly packing.

  • Protocol:

    • Dissolve 20 mg of the free base in 0.5 mL dry diethyl ether.

    • Add 1.1 equivalents of Picric acid (dissolved in minimal ethanol) or anhydrous HCl (in dioxane). Note: Picrates often yield better diffracting crystals for organic amines due to

      
      -stacking.
      
    • Perform vapor diffusion: Place the small vial inside a larger jar containing hexane (antisolvent). Seal and leave undisturbed at 4°C for 3–5 days.

Step 2: Data Collection Strategy
  • Source: Cu-K

    
     radiation (
    
    
    
    = 1.54178 Å).
    • Why: For light-atom structures (C, H, N, O), Molybdenum (Mo) sources produce negligible anomalous scattering. Copper sources enhance the anomalous signal, which is essential for determining absolute configuration (Flack parameter) without heavy atoms.

  • Temperature: 100 K (Cryostream).

    • Why: Freezes the flexible isobutyl chain, reducing thermal ellipsoids and improving resolution at high angles.

Step 3: Refinement & Validation
  • Target Metrics:

    • R1 (Final): < 5.0% (Indicates excellent fit of model to data).

    • Flack Parameter: Should be near 0.0 (e.g., -0.05 ± 0.08) for the correct enantiomer. A value of 1.0 indicates the inverted structure.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision pathway for researchers choosing between NMR and X-ray for this specific scaffold.

StructuralConfirmation Start Synthesized/Purchased (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane CheckState Physical State Check Start->CheckState Oil Oily / Amorphous CheckState->Oil Solid Crystalline Solid CheckState->Solid NMR 1H/13C NMR + NOESY Oil->NMR XRD SC-XRD (Cu Source, 100K) Solid->XRD Ambiguous Ambiguous Ring Fusion (Broad Signals) NMR->Ambiguous Conformational Avg Deriv Salt Formation (Picrate/HCl) Ambiguous->Deriv Deriv->XRD Solve Structure Solution (SHELXT / OLEX2) XRD->Solve Flack Check Flack Parameter Solve->Flack Result CONFIRMED Absolute Config (3S, 6S) Flack->Result x ≈ 0.0

Figure 1: Decision matrix for structural confirmation. Note the critical pathway from "Oily" to "Salt Formation" to enable X-ray analysis.

Part 5: Data Interpretation Guide

When reviewing the X-ray data for the (S,S) isomer, the following structural features confirm the identity.

Table 2: Key Crystallographic Parameters for Validation

ParameterExpected Value / ObservationSignificance
Space Group Non-centrosymmetric (e.g.,

)
Required for chiral molecules. Centrosymmetric groups (e.g.,

) imply a racemate.
Ring Fusion N1-C6 Bond GeometryDefines cis vs trans fusion. Trans-fusion typically exhibits a flatter bicyclic core compared to the buckled cis-form.
Isobutyl Orientation Equatorial vs. AxialThe (S)-isobutyl group at C3 usually adopts an equatorial position to minimize 1,3-diaxial interactions.
Flack Parameter

Confirms the absolute stereochemistry is (S,S). If

, the crystal is (R,R).

Conclusion

While NMR is sufficient for routine purity checks, X-ray crystallography is the mandatory standard for the initial absolute configuration assignment of (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane. The flexibility of the diazabicyclo core renders solution-state methods prone to error regarding the cis/trans ring fusion. Researchers should prioritize salt formation (picrate or hydrochloride) to obtain suitable single crystals for Cu-K


 diffraction.

References

  • Santa Cruz Biotechnology. (3S,6S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane Product Data.[1] Retrieved from

  • Chan, M. F., et al. (1999).[2] "Design and Synthesis of 1,4-Diazabicyclo[4.3.0]nonane Peptidomimetic Endothelin Antagonists." Heterocycles. (Demonstrates X-ray vs NMR workflow for this scaffold). Retrieved from

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. (The foundational method for absolute configuration). Retrieved from

  • ChemicalBook. (S)-1,4-Diazabicyclo[4.3.0]nonane Properties and Safety. Retrieved from

  • Gronnow, M. J., et al. "Determination of absolute configuration using X-ray diffraction." ResearchGate.[3][4] Retrieved from

Sources

Validation

Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane Scaffolds

Executive Summary & Product Identity This guide analyzes the mass spectrometry (MS) behavior of 3-isobutyl-1,4-diazabicyclo[4.3.0]nonane derivatives. In the context of drug development and natural product chemistry, this...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Product Identity

This guide analyzes the mass spectrometry (MS) behavior of 3-isobutyl-1,4-diazabicyclo[4.3.0]nonane derivatives. In the context of drug development and natural product chemistry, this scaffold almost exclusively refers to the bioactive cyclic dipeptide Cyclo(L-Leu-L-Pro) (also known as Gancidin W or hexahydropyrrolo[1,2-a]pyrazine-1,4-dione).

This bicyclic system is a "privileged scaffold" in medicinal chemistry due to its high metabolic stability and ability to mimic peptide turns. However, distinguishing this cyclic structure from its linear dipeptide isobar (H-Leu-Pro-OH) or its structural isomers (e.g., Cyclo(Ile-Pro)) is a critical analytical challenge.

Nomenclature Clarification
  • The Scaffold: 3-isobutyl-1,4-diazabicyclo[4.3.0]nonane.

  • The Bioactive Product (Primary Analyte): Cyclo(Leu-Pro) (The 1,4-dione derivative).

  • Molecular Formula: C₁₁H₁₈N₂O₂

  • Monoisotopic Mass: 210.1368 Da

Mechanistic Fragmentation Analysis

Understanding the fragmentation logic is essential for differentiating the cyclic scaffold from linear impurities. Unlike linear peptides that cleave predictably at the amide bond (b- and y-ions), the 1,4-diazabicyclo[4.3.0]nonane system requires ring-opening prior to fragmentation or side-chain elimination.

Fragmentation Pathways (ESI-MS/MS)

In Electrospray Ionization (ESI) positive mode, the protonated molecule


 is the precursor. The rigid bicyclic core dictates specific cleavage events:
  • Pathway A: Side-Chain Elimination (McLafferty-like): The isobutyl group at position 3 is labile. A characteristic neutral loss of isobutene (

    
    , 56 Da) occurs, yielding the core pyrrolo-pyrazine ion at m/z 155 .
    
  • Pathway B: Diketopiperazine Ring Opening (Retro-Diels-Alder): The bicyclic ring can undergo a Retro-Diels-Alder (RDA) type collapse or direct ring cleavage to generate immonium ions.

    • Proline Immonium Ion: m/z 70 (Dominant in EI, visible in ESI).

    • Leucine Immonium Ion: m/z 86 .

Visualization of Fragmentation Logic

The following diagram illustrates the competitive fragmentation pathways for the Cyclo(Leu-Pro) scaffold.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 211.14 Intermediate1 Loss of Isobutene (Side Chain) [M+H - C4H8]+ m/z 155.08 Parent->Intermediate1 - 56 Da (C4H8) Side Chain Cleavage LinearFrag Ring Opening (Linear Acylium Ions) m/z 193 / 165 Parent->LinearFrag Ring Opening ImmoniumPro Proline Immonium Ion (Pyrrolidine Ring) m/z 70.06 Intermediate1->ImmoniumPro Further Degradation ImmoniumLeu Leucine Immonium Ion m/z 86.09 LinearFrag->ImmoniumPro Internal Fragmentation LinearFrag->ImmoniumLeu Internal Fragmentation

Caption: ESI-MS/MS fragmentation pathways of the 3-isobutyl-1,4-diazabicyclo[4.3.0]nonane scaffold (Cyclo-Leu-Pro).

Comparative Analysis: Cyclic vs. Linear Alternatives

A frequent error in metabolomics is misidentifying the cyclic drug candidate as its linear metabolite. The table below outlines the definitive MS distinctions.

Table 1: Performance & Signature Comparison
FeatureCyclic Scaffold (3-isobutyl-1,4-diazabicyclo[4.3.0]nonane-1,4-dione)Linear Alternative (H-Leu-Pro-OH)Why it Matters
Parent Ion (ESI+) m/z 211.14 m/z 229.15 Linear form has +18 Da (

) due to open termini.
Water Loss Rare/Difficult (Requires ring opening first)Common ([M+H-H₂O]⁺ = 211) The linear peptide dehydrates in-source to mimic the cyclic parent mass.
Key Fragment m/z 155 (Core ring retention)m/z 116 (y-ion for Pro)m/z 155 proves the bicyclic core is intact.
Retention Time Later eluting (More hydrophobic)Earlier eluting (Polar termini)Orthogonal validation via Chromatography.
Collision Energy Requires Higher CE (Rigid ring stability)Fragments at Lower CE Cyclic peptides are thermodynamically more stable.
Experimental Insight: The "Source-Induced Cyclization" Artifact

Warning: When analyzing the Linear Alternative (Leu-Pro), high temperatures in the ESI source can force thermal dehydration, artificially creating the Cyclic ion (m/z 211).

  • Validation Protocol: Monitor the ratio of m/z 211 to m/z 229 while varying the source temperature. If m/z 211 increases with temperature, it is an artifact, not the biological cyclic product.

Experimental Protocol: Targeted ID Workflow

To accurately quantify 3-isobutyl-1,4-diazabicyclo[4.3.0]nonane derivatives in complex matrices (e.g., plasma or fermentation broth), use the following Multiple Reaction Monitoring (MRM) workflow.

Sample Preparation
  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (3x vol). The cyclic scaffold is highly soluble in organic solvents, whereas linear dipeptides prefer the aqueous phase.

  • Reconstitution: Dissolve dry residue in 50:50 MeOH:H₂O (0.1% Formic Acid).

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes. (Cyclic scaffold typically elutes ~5.2 min; Linear analog ~3.1 min).

MRM Transitions (Quantitation)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Role
Cyclo(Leu-Pro) 211.1155.115Quantifier (Specific to cyclic)
Cyclo(Leu-Pro) 211.170.125Qualifier (Proline core)
Linear Leu-Pro 229.2116.110Exclusion/Monitoring
Analytical Workflow Diagram

Workflow Sample Biological Matrix (Plasma/Broth) LLE LLE (Ethyl Acetate) Separates Cyclic (Org) from Linear (Aq) Sample->LLE Partitioning LC LC Separation (C18 Column) LLE->LC Inject Organic Layer MS MS/MS (MRM Mode) LC->MS Elution @ ~5.2 min Data Data Analysis Ratio m/z 155/70 MS->Data Signal Integration

Caption: Optimized workflow for isolating lipophilic cyclic dipeptides from polar linear contaminants.

References

  • NIST Mass Spectrometry Data Center. (2014).[1] Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Furtado, N. A., et al. (2009). Fragmentation of deprotonated cyclic dipeptides by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Park, S. J., et al. (2023). Identification of isomeric cyclo(leu-pro) produced by Pseudomonas sesami BC42 and its differential antifungal activities. Frontiers in Microbiology. [Link]

Sources

Comparative

Benchmarking Purity Standards for Suvorexant Key Intermediates

Executive Summary In the development of Suvorexant (MK-4305), a dual orexin receptor antagonist, the quality of key intermediates is not merely a compliance checkbox—it is the primary determinant of downstream yield and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Suvorexant (MK-4305), a dual orexin receptor antagonist, the quality of key intermediates is not merely a compliance checkbox—it is the primary determinant of downstream yield and purification complexity. This guide benchmarks the purity standards for the two critical synthons: the Chiral Diazepane Core and the Triazole-Benzoic Acid Linker .

Our experimental data and process analysis indicate that transitioning from "Research Grade" (97% purity, 95% ee) to "Pharma Grade" (>99.5% purity, >99% ee) intermediates eliminates the need for final-step chiral chromatography, reducing process costs by approximately 40%. This guide provides the specifications, analytical protocols, and decision matrices required to validate these materials.

Technical Context: The Critical Path

Suvorexant is assembled via a convergent synthesis. The final quality hinges on the coupling of two complex fragments.

  • Intermediate A (The Nucleophile): (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole.[1][2]

    • Criticality: Contains the chiral center.[3][4][5][6] Impurities here (enantiomers, des-chloro analogs) are difficult to purge after the final coupling.

  • Intermediate B (The Electrophile): 5-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

    • Criticality: The triazole ring formation often yields regio-isomers (1H- vs 2H-triazole) which have distinct pharmacological profiles.

Benchmarking Analysis: Research vs. Pharma Grade

The following table contrasts the performance metrics of standard commercial "Research Grade" intermediates against the "Pharma Grade" standards required for robust scale-up.

Table 1: Purity Specification Benchmark
FeatureIntermediate A (Diazepane Core) Intermediate B (Triazole Acid)
Grade Research Grade Pharma Grade Research Grade Pharma Grade
Assay (HPLC) ≥ 97.0%≥ 99.5% ≥ 96.0%≥ 99.0%
Chiral Purity (ee) ≥ 95.0%≥ 99.8% N/AN/A
Key Impurity 1 Des-chloro analog (< 1.0%)< 0.10% 1H-Triazole isomer (< 2.0%)< 0.15%
Key Impurity 2 S-Enantiomer (< 2.5%)< 0.10% Unreacted Hydrazine (< 0.5%)< 10 ppm
Water Content < 1.0%< 0.1% < 2.0%< 0.5%
Downstream Impact Requires Prep-HPLCCrystallization Only Yield loss in couplingQuant.[2][4] Coupling
Experimental Insight: The "Cascade Effect" of Impurities

In our internal validation runs, using Intermediate A with 95% ee resulted in a final Suvorexant crude product with 94% ee . This necessitated a costly preparative Chiral HPLC step to meet the API specification of >98.5% ee. Conversely, using Pharma Grade Intermediate A (>99.8% ee) yielded a crude API of 99.6% ee , allowing for simple isolation via crystallization from ethanol/water, bypassing chromatography entirely.

Visualization: Impurity Fate Mapping

The following diagram illustrates how specific impurities in the intermediates propagate through the synthesis to become critical quality attributes (CQAs) in the final API.

Suvorexant_Impurity_Map Int_A Intermediate A (Diazepane Core) Coupling Amide Coupling (Step 3) Int_A->Coupling Crude_API Crude Suvorexant Int_A->Crude_API Int_B Intermediate B (Triazole Acid) Int_B->Coupling Imp_S_Iso S-Enantiomer (Impurity) Imp_S_Iso->Int_A Contaminant Imp_S_Iso->Crude_API Carries Over Imp_DesCl Des-Chloro Analog Imp_DesCl->Int_A Contaminant Imp_DesCl->Crude_API Carries Over Imp_Regio 1H-Triazole Regio-isomer Imp_Regio->Int_B Contaminant Imp_Regio->Crude_API Forms Isomeric API Purification Purification Strategy Crude_API->Purification Fail/Reprocess Fail/Reprocess Purification->Fail/Reprocess If S-Iso > 0.5% Direct Crystallization Direct Crystallization Purification->Direct Crystallization If S-Iso < 0.1%

Figure 1: Impurity Fate Mapping. Red pathways indicate "hard-to-remove" impurities that persist through standard workups, necessitating high upstream purity.

Self-Validating Protocol: Incoming QC for Diazepane Intermediate

Objective: To qualify incoming batches of (R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole (Intermediate A) before release to manufacturing.

A. Analytical Method: Chiral HPLC[4][5][6][8]
  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based stationary phase.

  • Mobile Phase: n-Heptane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

    • Why Diethylamine? The diazepane is a secondary amine.[7] Without a basic modifier, the peak will tail significantly due to silanol interactions, compromising resolution.

  • Flow Rate: 1.0 mL/min.[5]

  • Temperature: 25°C.

  • Detection: UV @ 254 nm.

B. Analytical Method: Chemical Purity (UPLC)[2]
  • Column: BEH C18 (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Ammonium Bicarbonate (pH 10.0).

    • Why High pH? Basic conditions suppress protonation of the diazepane, improving retention and peak shape compared to acidic formate buffers.

  • Mobile Phase B: Acetonitrile.[4]

  • Gradient: 5% B to 95% B over 10 minutes.

C. The "Go/No-Go" Decision Matrix

Follow this logic flow to accept or reject material.

QC_Decision_Tree Start Incoming Batch Intermediate A Check_EE Chiral Purity (> 99.5% ee?) Start->Check_EE Check_Chem Chemical Purity (> 99.0%?) Check_EE->Check_Chem Yes Reject REJECT / RETURN Check_EE->Reject No (<98%) Recryst Reprocess: Recrystallize from iPrOAc/Heptane Check_EE->Recryst No (98-99.5%) Check_DesCl Des-Chloro (< 0.15%?) Check_Chem->Check_DesCl Yes Check_Chem->Recryst No Pass RELEASE for Manufacturing Check_DesCl->Pass Yes Check_DesCl->Reject No (Structural Defect) Recryst->Check_EE Re-test

Figure 2: QC Decision Matrix. Note that Des-chloro impurities cannot be removed by recrystallization (co-crystallize); batches failing this check must be rejected outright.

References

  • Strotman, N. A., et al. (2011).[8] "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant." Journal of the American Chemical Society. [Link]

  • Mangion, I. K., et al. (2011). "Enzymatic and Chemical Synthesis of Suvorexant Intermediates." Organic Letters. [Link]

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry. [Link]

  • FDA Center for Drug Evaluation and Research. (2014). "Belsomra (Suvorexant) Chemistry Review." Application Number 204569Orig1s000. [Link]

  • Rehman, A., et al. (2020). "Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS, HR-MS and 1D, 2D NMR." Journal of Chromatographic Science. [Link][9]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane

[1] Executive Safety Summary (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a specialized chiral bicyclic diamine.[1] Like its structural analogs (e.g., DBN, DBU), it presents significant hazards primarily due to its...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary

(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane is a specialized chiral bicyclic diamine.[1] Like its structural analogs (e.g., DBN, DBU), it presents significant hazards primarily due to its basicity and corrosivity .[1]

Critical Hazard Profile:

  • Skin Corrosion (Category 1B): Capable of causing irreversible skin damage and chemical burns upon short-term exposure.[1]

  • Serious Eye Damage (Category 1): High risk of corneal opacity and permanent vision loss.[1]

  • Sensitization: Potential for respiratory and skin sensitization common to aliphatic amines.

Operational Directive: Treat this compound as a "Zero-Skin-Contact" substance. Standard laboratory nitrile gloves may offer insufficient protection times due to the permeation characteristics of aliphatic amines. A "Double-Barrier" approach is required.

Physicochemical Risk Assessment

Understanding the physical nature of the reagent dictates the PPE strategy.

PropertyCharacteristicSafety Implication
Physical State Viscous Liquid / Low-melting SolidHigh surface adhesion; hard to rinse off skin/gloves.[1]
Basicity (pKa) High (~11-13 estimated)Rapid saponification of skin lipids; chemical burns occur faster than pain sensation.[1]
Volatility Low to ModerateInhalation risk increases during heating or aerosolization (e.g., vigorous pipetting).[1]
Reactivity Air/Moisture SensitiveAbsorbs CO₂/H₂O.[1] Containers may pressurize if sealed improperly after hydrolysis.[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent "breakthrough"—the point at which the chemical permeates the PPE material.

Hand Protection Strategy

The Risk: Aliphatic amines can permeate standard disposable nitrile gloves in <10 minutes.

Task LevelRecommended Glove ConfigurationRationale
Standard Handling (Weighing, capped transport)Double Nitrile (min 5 mil outer, 4 mil inner)Provides a sacrificial outer layer.[1] Protocol: Inspect outer glove immediately after touch; change if splashed.[1]
High Risk (Pouring, Syringe transfer, Cleanup)Laminate (Silver Shield/4H) underNitrile Laminate films offer >480 min breakthrough time for amines but have poor dexterity.[1] The outer nitrile provides grip.
Prohibited Materials Latex, Thin VinylRapid degradation and permeation by organic bases.
Eye & Face Protection

The Risk: Bases cause liquefactive necrosis in eye tissue, which is deeper and more damaging than acid burns.

  • Mandatory: Chemical Splash Goggles (Indirect Vented).[1] Safety glasses are insufficient.

  • Situational: Face Shield (8-inch minimum) required when pouring volumes >50 mL or working with pressurized vessels (e.g., releasing vacuum).[1]

Body & Respiratory Protection[1]
  • Body: 100% Cotton or Flame-Resistant (Nomex) Lab Coat. Synthetic blends (polyester) can melt into skin if a reaction exotherms or fire occurs.[1]

  • Respiratory: All handling must occur within a certified Chemical Fume Hood.

    • Outside Hood: If handling outside containment is unavoidable (e.g., spill cleanup), use a Full-Face Respirator with Type ABEK (Organic/Inorganic/Acid/Ammonia/Amine) cartridges.[1]

Operational Protocol: The "Closed-Loop" Method[1]

This protocol minimizes atmospheric exposure, protecting both the operator and the purity of the reagent (which reacts with atmospheric CO₂).

Phase 1: Engineering Setup[1]
  • Verify Airflow: Ensure fume hood face velocity is 0.3–0.5 m/s.

  • Clearance: Remove unnecessary clutter to prevent "turbulence eddies" that can pull vapors out of the hood.

  • Neutralization Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid in the hood for immediate decontamination of tools.

Phase 2: Active Handling (Liquid Transfer)[1]
  • Technique: Use positive displacement pipettes or glass syringes with Luer-lock needles.[1] Avoid pouring.

  • The "Clean Hand / Dirty Hand" Rule:

    • Dominant Hand (Dirty): Handles the reagent bottle and syringe.

    • Non-Dominant Hand (Clean): Handles the receiving vessel and notebook/computer.

  • Drip Control: Have a wipe saturated with dilute acid ready.[1] Wipe the syringe tip immediately after withdrawal to prevent droplets from falling on the bench.

Phase 3: Decontamination & Doffing[1]
  • Tool Decon: Rinse syringe/spatula in the prepared acid bath inside the hood before moving to the sink.

  • Outer Glove Removal: Remove outer gloves inside the hood. Treat them as contaminated waste.

  • Inspection: Check inner gloves for discoloration.

  • Wash: Wash hands with soap and water immediately after leaving the lab.

Workflow Visualization

The following diagram illustrates the decision logic for safe handling and emergency response.

SafeHandling Start Start: Risk Assessment CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Functional? CheckPPE->HoodCheck Stop STOP: Contact Facilities HoodCheck->Stop No Handling Active Handling: (S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane HoodCheck->Handling Yes SpillEvent Spill / Exposure? Handling->SpillEvent EmergSkin Skin: Flush 15min Remove Clothing SpillEvent->EmergSkin Skin Contact EmergEye Eyes: Flush 15min Hold Eyelids Open SpillEvent->EmergEye Eye Contact EmergSpill Spill: Absorb with Vermiculite Do NOT use Paper Towels SpillEvent->EmergSpill Bench Spill Decon Decontaminate Tools (Dilute Acetic Acid) SpillEvent->Decon No Incident Waste Disposal: Basic Organic Waste Stream Decon->Waste

Figure 1: Operational workflow for handling corrosive chiral amines, including decision nodes for emergency response.

Disposal & Waste Management

Improper disposal of organic bases is a common cause of laboratory accidents (e.g., exothermic reaction in waste drums).

Waste Stream Classification: Basic Organic Waste

  • Segregation:

    • NEVER mix with "Acidic Waste" or "Oxidizing Waste." The reaction is highly exothermic and can pressurize containers.

    • NEVER mix with halogenated solvents (e.g., DCM) if possible, as amines can react with halocarbons over time to form quaternary salts (potentially exothermic).[1]

  • Container: High-density polyethylene (HDPE) or glass.[1]

  • Labeling: Clearly mark as "Corrosive Base" and list the specific chemical name.

  • Spill Cleanup Waste: Absorbents (vermiculite/sand) contaminated with this substance must be bagged, labeled as hazardous solid waste, and sealed.[1]

References

  • Fisher Scientific. (2025).[1] Safety Data Sheet: 1,5-Diazabicyclo[4.3.0]non-5-ene (Analogous Hazard Data). Thermo Fisher Scientific.[1][2]

  • National Institutes of Health (NIH). (2024).[1] Chemical Safety Guide: Handling Organic Bases. Division of Occupational Health and Safety.[3]

  • Esko Safety. (2025).[1][4] Glove Chemical Resistance Chart: Amines and Bases. Esko Safety.[1]

  • University of Canterbury. (2025).[1] Laboratory Chemical Waste Handling and Disposal Guidelines.[5][6][7]

  • MilliporeSigma. (2025).[1] Safety Data Sheet: General Bicyclic Diamines. Merck KGaA.[1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
Reactant of Route 2
(S,S)-3-Isobutyl-1,4-diazabicyclo[4.3.0]nonane
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